molecular formula C8H12N2O2 B3376131 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid CAS No. 1172234-67-1

3-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B3376131
CAS No.: 1172234-67-1
M. Wt: 168.19
InChI Key: JGMFURPCLAFNGW-UHFFFAOYSA-N
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Description

3-(3-methyl-1H-pyrazol-1-yl)butanoic acid is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6-3-4-10(9-6)7(2)5-8(11)12/h3-4,7H,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMFURPCLAFNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular weight and chemical structure of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This guide focuses on a specific derivative, 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid, providing a comprehensive overview of its chemical structure, molecular weight, and key physicochemical properties. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole-containing molecules in drug discovery and development.

Molecular Identity and Physicochemical Properties

3-(3-methyl-1H-pyrazol-1-yl)butanoic acid is a substituted carboxylic acid featuring a 3-methylpyrazole moiety linked to a butanoic acid chain. A thorough understanding of its fundamental properties is the first step in any research endeavor.

Chemical Structure

The structural formula of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid is presented below. The molecule consists of a five-membered aromatic pyrazole ring, substituted with a methyl group at the 3-position. The nitrogen at the 1-position of the pyrazole ring is attached to the third carbon of a butanoic acid chain.

Molecular Structure Diagram

Structure of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Key Physicochemical Data

A summary of the key physicochemical data for 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid is provided in the table below. This information is crucial for various experimental designs, including reaction stoichiometry, solution preparation, and analytical method development.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂[1]
Molecular Weight 168.19 g/mol [1]
CAS Number 1172234-67-1[1]
SMILES CC(N1N=C(C)C=C1)CC(O)=O[1]

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible and efficient route to synthesize the target compound is through the Michael addition of 3-methylpyrazole to an appropriate α,β-unsaturated carboxylic acid or its ester derivative.

Proposed Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Step cluster_4 Product 3-Methylpyrazole 3-Methylpyrazole Michael Addition Michael Addition 3-Methylpyrazole->Michael Addition Ethyl crotonate Ethyl crotonate Ethyl crotonate->Michael Addition Ethyl 3-(3-methyl-1H-pyrazol-1-yl)butanoate Ethyl 3-(3-methyl-1H-pyrazol-1-yl)butanoate Michael Addition->Ethyl 3-(3-methyl-1H-pyrazol-1-yl)butanoate Hydrolysis Hydrolysis Ethyl 3-(3-methyl-1H-pyrazol-1-yl)butanoate->Hydrolysis 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid Hydrolysis->3-(3-methyl-1H-pyrazol-1-yl)butanoic acid

A potential synthetic route to the target compound.

Experimental Protocol (Hypothetical):

  • Michael Addition: To a solution of 3-methylpyrazole (1.0 eq) in a suitable solvent such as ethanol or DMF, a base like sodium ethoxide or potassium carbonate is added. Ethyl crotonate (1.1 eq) is then added dropwise at room temperature. The reaction mixture is stirred until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification of Intermediate: The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ester intermediate is then purified by column chromatography.

  • Hydrolysis: The purified ethyl 3-(3-methyl-1H-pyrazol-1-yl)butanoate is dissolved in a mixture of ethanol and an aqueous solution of a strong base (e.g., NaOH or KOH). The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

  • Final Work-up and Purification: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford the final product.

Spectroscopic Characterization (Predicted)

Although experimental spectra for 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid are not publicly available, its characteristic spectral features can be predicted based on its structure and data from analogous compounds.

1H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.4Doublet3H-CH(CH ₃)
~2.2Singlet3HPyrazole-CH
~2.7Multiplet2H-CH ₂-COOH
~4.5Multiplet1H-CH (CH₃)
~5.9Doublet1HPyrazole C4-H
~7.4Doublet1HPyrazole C5-H
~12.0Broad Singlet1H-COOH

13C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~12Pyrazole-C H₃
~20-CH(C H₃)
~40-C H₂-COOH
~55-C H(CH₃)
~105Pyrazole C 4
~139Pyrazole C 5
~148Pyrazole C 3
~175-C OOH

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
2850-3000MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1500Medium-WeakC=C and C=N stretch (pyrazole ring)
~1450, ~1380MediumC-H bend (aliphatic)

Mass Spectrometry:

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 168. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the butanoic acid side chain.

Potential Applications in Drug Discovery

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The structural motifs present in 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid, namely the substituted pyrazole ring and the carboxylic acid group, suggest several potential avenues for its application in drug discovery.

  • As a Scaffold: The molecule can serve as a versatile scaffold for the synthesis of more complex derivatives. The carboxylic acid group provides a convenient handle for amide bond formation, allowing for the introduction of diverse chemical functionalities.

  • As a Pharmacophore: The 3-methylpyrazole moiety is a known pharmacophore that can interact with various biological targets. The butanoic acid chain can act as a linker to position the pyrazole core within a binding pocket or to improve pharmacokinetic properties.

  • As a Fragment: In the context of fragment-based drug discovery, this molecule could serve as a starting point for the development of more potent ligands by growing or linking it with other fragments.

Conclusion

This technical guide provides a foundational understanding of the molecular and chemical properties of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid. While specific experimental data is limited in the public domain, the information presented, based on its known structure and data from related compounds, offers a valuable starting point for researchers. The versatile structure of this compound makes it an attractive candidate for further investigation and derivatization in the pursuit of novel therapeutic agents.

References

Sources

The Strategic Utility of 3-(3-Methyl-1H-pyrazol-1-yl)butanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Versatile Building Block in Modern Drug Discovery and Beyond

Introduction: The Ascendancy of the Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including metabolic stability, hydrogen bonding capabilities, and a rigid framework for the precise spatial orientation of functional groups.[2] These attributes have propelled pyrazole derivatives to the forefront of drug discovery, leading to the development of blockbuster drugs across a wide range of therapeutic areas, from anti-inflammatory agents like celecoxib to targeted cancer therapies such as ibrutinib and ruxolitinib.[1]

This technical guide focuses on a particularly valuable, yet underexplored, member of this family: 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid (CAS No. 1172234-67-1). This molecule uniquely combines the desirable features of the pyrazole ring with a chiral butanoic acid side chain, presenting a versatile platform for the synthesis of complex and stereochemically defined molecules. This guide will provide a comprehensive overview of its synthesis, key chemical properties, and its emerging applications as a strategic building block for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

3-(3-Methyl-1H-pyrazol-1-yl)butanoic acid possesses a well-defined structure that dictates its reactivity and utility as a building block.

PropertyValueSource
Molecular Formula C8H12N2O2[3]
Molecular Weight 168.19 g/mol [3]
CAS Number 1172234-67-1[3]
Appearance Solid (predicted)
SMILES CC(CC(=O)O)N1C=CC(=C1)C[3]

The presence of both a carboxylic acid group and a pyrazole ring imparts a dual chemical nature to the molecule. The carboxylic acid function serves as a handle for a variety of chemical transformations, most notably amide bond formation, esterification, and reduction. The pyrazole ring, with its distinct nitrogen atoms, offers sites for further functionalization and contributes to the overall electronic and conformational properties of the final molecule. The methyl group at the 3-position of the pyrazole ring provides a degree of steric hindrance and modulates the electronic character of the heterocyclic system.

Synthesis of 3-(3-Methyl-1H-pyrazol-1-yl)butanoic Acid: A Proposed Pathway

While specific, detailed experimental procedures for the synthesis of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid are not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methods for pyrazole synthesis. A common and versatile approach involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.

A potential synthetic strategy would involve a Michael addition of 3-methyl-1H-pyrazole to an α,β-unsaturated ester, such as ethyl crotonate, followed by hydrolysis of the resulting ester.

Synthesis_Pathway start 3-Methyl-1H-pyrazole intermediate Ethyl 3-(3-methyl-1H-pyrazol-1-yl)butanoate start->intermediate Michael Addition (Base catalyst) reagent1 Ethyl crotonate reagent1->intermediate product 3-(3-Methyl-1H-pyrazol-1-yl)butanoic acid intermediate->product Hydrolysis (e.g., NaOH, H2O) caption Proposed synthetic pathway for 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid. Applications cluster_reactions Chemical Transformations cluster_applications Potential Applications building_block 3-(3-Methyl-1H-pyrazol-1-yl)butanoic acid amide Amide Bond Formation building_block->amide Coupling Agents (e.g., HATU, EDCI) ester Esterification building_block->ester Acid or Base Catalysis reduction Reduction of Carboxylic Acid building_block->reduction Reducing Agents (e.g., LiAlH4, BH3) pyrazole_mod Pyrazole Ring Functionalization building_block->pyrazole_mod Electrophilic Substitution pharma Pharmaceuticals amide->pharma ester->pharma reduction->pharma pyrazole_mod->pharma agro Agrochemicals pyrazole_mod->agro materials Materials Science pyrazole_mod->materials caption Reactivity and application pathways of the building block.

Sources

Methodological & Application

Topic: Utilizing 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid as a Novel Ligand for Metal-Organic Framework (MOF) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials renowned for their high surface areas, tunable pore sizes, and chemically versatile structures.[1] The choice of the organic ligand is paramount as it dictates the resulting framework's topology, stability, and functionality. Pyrazole-carboxylate ligands have emerged as exceptional building blocks due to their ability to form robust coordination bonds, leading to MOFs with high thermal and chemical stability.[2] This application note introduces 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid, a chiral bifunctional ligand, for the synthesis of novel MOFs. We provide a detailed solvothermal synthesis protocol, comprehensive characterization methodologies, and discuss the potential applications stemming from the unique structural attributes of this ligand.

Introduction: The Case for a Novel Pyrazole-Carboxylate Ligand

The construction of MOFs relies on the self-assembly of metal ions or clusters with multitopic organic linkers.[3] Ligands incorporating both pyrazole and carboxylate functionalities are particularly advantageous. The pyrazole ring offers strong, directional coordination through its nitrogen atoms, contributing to framework stability, while the carboxylate group provides a versatile and robust binding site for a wide range of metal ions.[4][5] This combination has been successfully employed to create MOFs for applications in gas storage, catalysis, and sensing.[1][2]

The ligand at the core of this protocol, 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid, offers several intriguing features:

  • Bifunctional Coordination: It possesses two distinct coordination sites—the N-atoms of the pyrazole ring and the O-atoms of the carboxylate group—enabling the formation of diverse and robust 3D frameworks.

  • Inherent Chirality: The butanoic acid backbone contains a stereocenter, making the ligand chiral. This intrinsic chirality can be transferred to the resulting MOF, creating a platform for enantioselective separations and asymmetric catalysis.[4]

  • Tunable Steric Hindrance: The methyl group on the pyrazole ring and the ethyl group at the chiral center introduce steric bulk that can influence the network topology and pore geometry of the final MOF structure.

This guide provides a foundational protocol for synthesizing a zinc-based MOF using this ligand, intended as a starting point for researchers to explore this promising new building block.

Synthesis Workflow Overview

The synthesis and activation of a MOF using 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid is a multi-stage process. The general workflow involves the solvothermal reaction of the ligand and a metal salt to form the crystalline framework, followed by a rigorous purification and activation procedure to evacuate the pores.

MOF_Synthesis_Workflow Reagents Reagents: - Ligand - Metal Salt (Zn(NO₃)₂·6H₂O) - Solvent (DMF) Reaction Solvothermal Synthesis (Teflon-lined Autoclave) Reagents->Reaction Heating Heating 100-120°C 24-48 hours Reaction->Heating Seal & Place in Oven Cooling Cooling to Room Temp. Heating->Cooling AsSynthesized As-Synthesized MOF (Crystals in mother liquor) Cooling->AsSynthesized Crystal Formation Washing Washing (Fresh DMF) AsSynthesized->Washing Purify SolventExchange Solvent Exchange (Low-boiling solvent, e.g., Ethanol) Washing->SolventExchange Activation Activation (Vacuum heating, >150°C) SolventExchange->Activation Prepare for Pore Evacuation FinalMOF Activated Porous MOF Activation->FinalMOF Remove Guest Molecules

General workflow for MOF synthesis and activation.

Experimental Protocol

This protocol describes a representative solvothermal synthesis of a MOF using 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid and zinc nitrate hexahydrate.[6] Solvothermal synthesis is a highly effective method for producing crystalline MOF powders by reacting precursors in a sealed vessel at elevated temperatures and pressures.[7][8]

Materials and Equipment
Reagents Equipment
3-(3-methyl-1H-pyrazol-1-yl)butanoic acid (Ligand)20 mL Scintillation vials
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)Teflon-lined stainless steel autoclave (23 mL)
N,N-Dimethylformamide (DMF), AnhydrousLaboratory oven
Ethanol, AnhydrousAnalytical balance
Ultrasonic bath
Centrifuge
Schlenk line or vacuum oven
Step-by-Step Synthesis Procedure
  • Precursor Preparation:

    • In a 20 mL scintillation vial, weigh 31.0 mg (0.20 mmol) of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid.

    • To the same vial, add 59.5 mg (0.20 mmol) of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O).

    • Add 10 mL of N,N-Dimethylformamide (DMF).

    • Rationale: A 1:1 molar ratio of ligand to metal is a common starting point for MOF synthesis. DMF is a high-boiling point, polar aprotic solvent capable of dissolving both the organic ligand and the inorganic salt, facilitating the reaction.[8]

  • Solubilization and Mixing:

    • Tightly cap the vial and place it in an ultrasonic bath for approximately 15 minutes to ensure all solids are fully dissolved and the solution is homogeneous.[9]

    • Rationale: Complete dissolution of precursors is critical for the formation of a highly crystalline, single-phase product.

  • Solvothermal Reaction:

    • Transfer the precursor solution into a 23 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave securely and place it in a programmable laboratory oven.

    • Heat the autoclave to 110 °C for 48 hours.[6]

    • Rationale: The elevated temperature provides the necessary energy for crystal nucleation and growth. The sealed vessel maintains high pressure, keeping the solvent in a liquid state above its boiling point, which promotes the formation of dense, well-ordered crystals.[6]

  • Cooling and Product Collection:

    • Turn off the oven and allow the autoclave to cool slowly to room temperature over several hours. Rapid cooling can lead to the formation of smaller, less-defined crystals.

    • Once cooled, carefully open the autoclave and collect the crystalline product (typically a white powder) by decanting the mother liquor.

Washing and Activation Protocol

The as-synthesized MOF contains residual solvent and unreacted precursors trapped within its pores. Activation is a critical step to evacuate the pores and access the material's full surface area.[8]

  • Washing:

    • Wash the collected crystals by adding 10 mL of fresh DMF, centrifuging to settle the solid, and decanting the supernatant. Repeat this process three times.

    • Soak the crystals in fresh DMF for 24 hours, replacing the DMF every 8 hours.[9]

    • Rationale: This step removes any unreacted starting materials and other impurities from the surface and within the pores of the MOF crystals.

  • Solvent Exchange:

    • Decant the DMF and add 10 mL of a more volatile, low-surface-tension solvent like ethanol.

    • Allow the crystals to soak in ethanol for 24 hours, replacing the ethanol at least three times.

    • Rationale: Exchanging the high-boiling DMF with a low-boiling solvent like ethanol is crucial. It facilitates the final activation step, as ethanol is much easier to remove under vacuum than DMF.[6]

  • Activation:

    • Filter the solvent-exchanged crystals and place them in a vacuum oven or on a Schlenk line.

    • Heat the sample under dynamic vacuum at 150-180 °C for 12-24 hours. The exact temperature should be determined from thermogravimetric analysis (see below) to avoid framework collapse.

    • Rationale: This final step removes all guest solvent molecules from the pores, yielding an "activated" MOF with an accessible porous network.[8]

Characterization and Expected Results

To confirm the successful synthesis and determine the properties of the new MOF, several characterization techniques are essential.

Technique Purpose Expected Result / Interpretation
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk sample.A well-defined diffraction pattern with sharp peaks indicates a highly crystalline material. The absence of peaks from starting materials confirms phase purity. The pattern serves as a fingerprint for the new material.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the framework and identify the temperature for activation.A multi-step weight loss curve. The initial loss (up to ~150 °C) corresponds to guest solvent molecules. A stable plateau follows, with a sharp weight loss at higher temperatures (>350 °C) indicating framework decomposition. The activation temperature should be set within the stable plateau region.
Fourier-Transform IR (FTIR) To verify the coordination of the carboxylate group to the metal center.The broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) should disappear. The sharp C=O stretch (~1700 cm⁻¹) will shift to lower wavenumbers and split into asymmetric (~1610 cm⁻¹) and symmetric (~1400 cm⁻¹) stretches, confirming coordination to the zinc center.[10]
Gas Sorption Analysis (N₂ at 77K) To measure the specific surface area (BET), pore volume, and pore size distribution of the activated MOF.A Type I or Type IV isotherm is expected for a microporous or mesoporous material, respectively. This analysis provides quantitative data on the porosity, which is crucial for applications in storage and separation.

Potential Applications

MOFs derived from pyrazole-carboxylate ligands are known for their utility in several advanced applications.[1][5] Given the specific structure of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid, the resulting MOFs could be particularly promising for:

  • Asymmetric Catalysis: The inherent chirality of the ligand could create chiral pockets within the MOF pores, making it a candidate for heterogeneous asymmetric catalysis.

  • Enantioselective Separations: The chiral environment could allow for the selective adsorption and separation of racemic mixtures.

  • Gas Storage and Separation: The functionalized pore environment may exhibit selective affinity for specific gases, such as CO₂.[4]

  • Drug Delivery: The biocompatibility of zinc and the functional nature of the ligand could be explored for controlled drug release applications.[11]

Conclusion

The protocol outlined in this application note provides a robust and reproducible method for the synthesis of novel Metal-Organic Frameworks using 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid. This chiral, bifunctional ligand is a promising building block for the development of functional materials with high stability and tailored properties. The detailed steps for synthesis, activation, and characterization serve as a comprehensive guide for researchers aiming to explore new frontiers in MOF chemistry and its applications in catalysis, separation, and beyond.

References

  • ZYLAB. (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions.
  • Bocsci. MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control.
  • Ossila. MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs).
  • JoVE. (2022). Video: Synthesis of Single-Crystalline Core-Shell Metal-Organic Frameworks.
  • Insubria. Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks.
  • MOCEDES. Importance of pyrazole carboxylic acid in MOFs preparation.
  • MDPI. (2022). Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach.
  • ACS Publications. (2024). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society.
  • ResearchGate. Importance of pyrazole carboxylic acid in MOFs preparation.
  • NIH PMC. Synthesis and Characterization of Functionalized Metal-organic Frameworks.
  • MDPI. (2025). Synthesis of MOFs and Characterization and Drug Loading Efficiency.
  • UMT Journal. SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID.

Sources

Application Notes and Protocols for the Functionalization of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-(3-methyl-1H-pyrazol-1-yl)butanoic Acid Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms, allow it to engage in a variety of non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking.[3] The pyrazole ring is a key component in drugs targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[4][5]

The compound 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid presents a particularly interesting starting point for drug discovery endeavors. This molecule strategically combines the proven pyrazole core with a flexible butanoic acid side chain, offering two distinct points for chemical modification. The carboxylic acid moiety can be readily functionalized to generate diverse libraries of amides and esters, or it can be replaced with bioisosteric groups to fine-tune physicochemical and pharmacokinetic properties.[1][6] Concurrently, the pyrazole ring itself can be subjected to functionalization, most notably through modern C-H activation strategies, allowing for the introduction of additional diversity elements.[7]

This comprehensive guide provides detailed application notes and protocols for the strategic functionalization of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents. The protocols herein are presented with an emphasis on the underlying chemical principles, empowering the user to not only execute the syntheses but also to rationally design next-generation analogs with improved potency, selectivity, and drug-like properties.

I. Functionalization of the Carboxylic Acid Moiety: Amide and Ester Analogs

The carboxylic acid group of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid is a prime handle for diversification. Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, allowing for the exploration of a vast chemical space through the coupling of various amines.[8] Esterification provides another avenue for modifying polarity and metabolic stability.[9]

A. Amide Bond Formation via HATU-Mediated Coupling

Scientific Rationale: The use of O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as a coupling reagent is favored for its high efficiency and low rate of racemization, particularly with challenging substrates.[10] The mechanism involves the formation of a highly reactive OAt-active ester, which readily reacts with a primary or secondary amine to form the desired amide.[11] The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to deprotonate the carboxylic acid and facilitate the reaction.[8]

Experimental Workflow:

Amide_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Acid 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid Mixing Combine reagents in DMF at 0°C Acid->Mixing Amine Primary or Secondary Amine Amine->Mixing HATU HATU HATU->Mixing DIPEA DIPEA DIPEA->Mixing Solvent Anhydrous DMF Solvent->Mixing Stirring Stir at room temperature (1-12 h) Mixing->Stirring Quench Aqueous Work-up Stirring->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Characterization NMR, LC-MS, HRMS Purify->Characterization

Caption: Workflow for HATU-mediated amide coupling.

Detailed Protocol:

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1-0.2 M.

  • Addition of Reagents: To the stirred solution, add the desired primary or secondary amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 1-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

  • Characterization: Confirm the structure and purity of the final amide product by ¹H NMR, ¹³C NMR, and LC-MS.[12]

Quantitative Data Summary:

Amine MoietyReaction Time (h)Yield (%)
Benzylamine292
Morpholine388
Aniline675
tert-Butylamine1265
B. Steglich Esterification

Scientific Rationale: The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly useful for acid-sensitive substrates.[12] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the acyl transfer to the alcohol.[13] The formation of the insoluble dicyclohexylurea (DCU) byproduct drives the reaction to completion.[14]

Experimental Workflow:

Steglich_Esterification_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Acid 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid Mixing Combine reagents in DCM at 0°C Acid->Mixing Alcohol Alcohol Alcohol->Mixing DCC DCC DCC->Mixing DMAP DMAP (catalytic) DMAP->Mixing Solvent Anhydrous DCM Solvent->Mixing Stirring Stir at room temperature (2-16 h) Mixing->Stirring Filter Filter to remove DCU Stirring->Filter Wash Aqueous Wash Filter->Wash Purify Column Chromatography Wash->Purify Characterization NMR, LC-MS, HRMS Purify->Characterization

Caption: Workflow for Steglich esterification.

Detailed Protocol:

  • Reagent Preparation: To a solution of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filtrate with 1 M HCl and saturated aqueous NaHCO₃.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ester by flash column chromatography.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS.[12]

Quantitative Data Summary:

Alcohol MoietyReaction Time (h)Yield (%)
Methanol295
Ethanol393
Isopropanol885
Benzyl alcohol690

II. Bioisosteric Replacement of the Carboxylic Acid

Scientific Rationale: While the carboxylic acid group can be crucial for target binding, it can also impart undesirable properties such as poor membrane permeability and rapid metabolism.[1] Bioisosteric replacement, the substitution of a functional group with another that has similar physicochemical properties, is a powerful strategy to overcome these liabilities while maintaining or improving biological activity.[2][6] Tetrazoles are common bioisosteres for carboxylic acids due to their similar acidity and planar geometry.[6]

Strategy: Synthesis of a Tetrazole Bioisostere

The synthesis of the tetrazole analog of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid would typically involve the conversion of the carboxylic acid to a nitrile, followed by a [2+3] cycloaddition with an azide source.

Proposed Synthetic Pathway:

Tetrazole_Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Acid 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid Amide Primary Amide Acid->Amide 1. SOCl2 2. NH4OH Nitrile Nitrile Amide->Nitrile Dehydrating Agent (e.g., P2O5) Tetrazole Tetrazole Analog Nitrile->Tetrazole NaN3, NH4Cl

Caption: Proposed synthesis of a tetrazole bioisostere.

III. Functionalization of the Pyrazole Ring: C-H Arylation

Scientific Rationale: Direct C-H functionalization has emerged as a powerful and atom-economical method for the modification of heterocyclic scaffolds, avoiding the need for pre-functionalization.[7] Palladium-catalyzed C-H arylation allows for the direct introduction of aryl groups onto the pyrazole ring. The regioselectivity of the arylation is often directed by the substituent on the pyrazole nitrogen. For N-alkyl pyrazoles, arylation typically occurs at the C5 position.[15]

Experimental Workflow:

CH_Arylation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Pyrazole 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid ester Heating Heat under Inert Atmosphere Pyrazole->Heating ArylHalide Aryl Halide (e.g., Iodide) ArylHalide->Heating Catalyst Pd(OAc)2 Catalyst->Heating Ligand Phosphine Ligand Ligand->Heating Base Base (e.g., K2CO3) Base->Heating Solvent Solvent (e.g., Toluene) Solvent->Heating Filter Filter through Celite Heating->Filter Extract Aqueous Work-up Filter->Extract Purify Column Chromatography Extract->Purify Characterization NMR, LC-MS, HRMS Purify->Characterization

Caption: Workflow for Pd-catalyzed C-H arylation.

Detailed Protocol (Ester Derivative):

  • Reagent Preparation: In a sealed tube, combine the methyl ester of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid (1.0 eq), the desired aryl iodide (1.5 eq), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and K₂CO₃ (2.0 eq) in toluene.

  • Reaction: Degas the mixture and heat at 100-120 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

  • Characterization: Confirm the structure of the arylated product by NMR and mass spectrometry.[12]

IV. Analytical Characterization

Scientific Rationale: Rigorous analytical characterization is paramount in drug discovery to confirm the identity, purity, and structure of synthesized compounds. A combination of spectroscopic and spectrometric techniques is typically employed.

Standard Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized molecules. Key diagnostic signals for the 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid scaffold include the pyrazole ring protons, the methyl group on the pyrazole, and the protons of the butanoic acid chain.[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for monitoring reaction progress, assessing purity, and confirming the molecular weight of the products.[17][18]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, which is used to confirm the elemental composition of the synthesized compounds.

Example ¹H NMR Data for 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.4d1HPyrazole H5
~5.9d1HPyrazole H4
~4.5m1HCH of butanoic acid
~2.7m2HCH₂ of butanoic acid
~2.2s3HPyrazole CH₃
~1.4d3HCH₃ of butanoic acid

V. Conclusion and Future Perspectives

The 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid scaffold represents a versatile and promising starting point for the development of novel drug candidates. The functionalization strategies outlined in these application notes provide a robust toolkit for generating diverse chemical libraries. By systematically exploring modifications at both the carboxylic acid and the pyrazole ring, researchers can fine-tune the pharmacological and pharmacokinetic properties of their compounds. Subsequent screening of these libraries in relevant biological assays will be crucial for identifying lead compounds for further optimization and development.[3][19][20] The integration of these synthetic strategies with modern drug discovery platforms will undoubtedly accelerate the journey from a promising scaffold to a potential therapeutic.

References

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  • Gulia, N., & Daugulis, O. (2017). Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition, 56(13), 3630-3634. [Link]

  • Guggilapu, S. D., & Prajapati, D. (2021). Pyrazole scaffolds having promising pharmacological potential: A review. Mini reviews in medicinal chemistry, 21(16), 2266–2284. [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

  • Kumar, A., & Sharma, S. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. Journal of Drug Delivery and Therapeutics, 12(5-S), 209-220. [Link]

  • Zhang, J., & Zhang, M. (2023). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery and Development, 2(1), 1-10. [Link]

  • Patel, R. P., & Patel, H. V. (2023). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Today, 28(3), 103487. [Link]

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

  • Charette, A. B., & Grenon, M. (2009). C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition. Journal of the American Chemical Society, 131(10), 3636–3637. [Link]

  • Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International, 34(6), 24-31. [Link]

  • Rechel, P. A., & Jyothi, S. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Chemistry, 64B(9), 1234-1240. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]

  • Joseph, B., & Ferreira, D. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic resonance in chemistry : MRC, 50(5), 385–389. [Link]

  • Griffin, J. P., & O'Grady, J. (1983). Pharmacological screening of new chemical entities in human subjects and methods of data handling. British journal of clinical pharmacology, 15(2), 163–171. [Link]

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Celtarys. [Link]

  • Miller, W. R., et al. (2018). Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic αvβ6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 61(18), 8417-8443. [Link]

  • Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals, 10(2), 1-6. [Link]

  • Rajalakshmi, R., & Elakkiya, T. (2015). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research, 7(12), 834-841. [Link]

  • Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 292-294. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved February 15, 2026, from [Link]

  • Daugulis, O., et al. (2015). Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions. Organic Letters, 17(1), 108-111. [Link]

  • Ostrauskaite, J., et al. (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis, 363(15), 3662-3698. [Link]

  • Ali, A. M., & Macreadie, I. (2021). Discovering Novel Chemical Entities with DNA-Encoded Libraries: Promises and Pitfalls. Molecules, 26(8), 2245. [Link]

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  • Sener, A., et al. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 967-982. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. [Link]

  • Syamaiah, K., et al. (2014). US/HATU-catalyzed carboxylic acid and amine coupling to furnish 1H-pyrrole pyrimidine hybrids bridged by an amide bond. Tetrahedron Letters, 55(4), 845-848. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved February 15, 2026, from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • Al-Majid, A. M., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1363. [Link]

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preparation of pyrazole-based heterocycles from 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Divergent Protocols from 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid[1]

Abstract

This guide details the robust preparation of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid and its subsequent transformation into bioactive heterocycles, specifically 1,3,4-oxadiazoles and 1,2,4-triazoles . The pyrazole-butanoic acid scaffold serves as a versatile "linker pharmacophore," offering a flexible saturated chain that connects the privileged pyrazole core to distal heterocyclic effectors. This document addresses the critical challenge of regioselectivity during the aza-Michael addition and provides validated, step-by-step protocols for divergent synthesis, ensuring high reproducibility in drug discovery workflows.

Introduction & Strategic Rationale

The pyrazole ring is a cornerstone of medicinal chemistry, present in blockbuster drugs like Celecoxib and Rimonabant. However, rigid biaryl connections often limit conformational freedom. The 3-(pyrazol-1-yl)alkanoic acid scaffold introduces a flexible alkyl linker, improving solubility and allowing the molecule to explore distinct binding pockets.

This guide focuses on 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid (Compound 1) . This specific scaffold is generated via the aza-Michael addition of 3-methylpyrazole to crotonic acid. The carboxylic acid tail acts as a divergent handle, readily converted into hydrazides—the precursors for a library of distal heterocycles.

Key Challenges Addressed:

  • Regiocontrol: 3-methylpyrazole exists in tautomeric equilibrium. Alkylation can occur at either nitrogen, leading to 1,3- or 1,5-isomers. This protocol optimizes for the sterically favored 1,3-isomer .

  • Divergence: Using a single hydrazide intermediate to access both oxadiazoles (anti-inflammatory profile) and triazoles (antifungal/kinase profile).

Experimental Workflows (Visualized)

The following flowchart illustrates the critical path from raw materials to final heterocyclic targets.

G cluster_0 Module 1: Scaffold Synthesis cluster_1 Module 2: Divergent Heterocycle Formation Start Start: 3-Methylpyrazole + Crotonic Acid Isomerism Critical Control Point: Regioselectivity (1,3 vs 1,5) Start->Isomerism Aza-Michael Addition Acid Compound 1: 3-(3-methyl-1H-pyrazol-1-yl) butanoic acid Isomerism->Acid Thermodynamic Control (favors 1,3-isomer) Ester Intermediate A: Methyl Ester Acid->Ester SOCl2, MeOH Hydrazide Intermediate B: Acid Hydrazide Ester->Hydrazide NH2NH2·H2O, Reflux Oxadiazole Target 1: 1,3,4-Oxadiazole Hydrazide->Oxadiazole R-COOH, POCl3 Cyclodehydration Triazole Target 2: 1,2,4-Triazole-3-thiol Hydrazide->Triazole CS2, KOH Cyclization

Caption: Divergent synthetic pathway from 3-methylpyrazole to oxadiazole and triazole derivatives via the key butanoic acid scaffold.[1]

Detailed Protocols
Module 1: Synthesis of the Scaffold (Compound 1)

Reaction: Aza-Michael Addition Target: 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Mechanism & Regioselectivity: 3-Methylpyrazole tautomerizes between the 3-methyl and 5-methyl forms. Alkylation at the nitrogen adjacent to the methyl group (leading to the 1,5-isomer) is sterically disfavored. Under thermodynamic control (higher temperatures, reversible conditions), the 1,3-isomer (methyl group distal to the alkylation site) is the major product (>90%).

Protocol:

  • Reagents:

    • 3-Methylpyrazole (1.0 equiv, 8.2 g, 100 mmol)

    • Crotonic acid (1.1 equiv, 9.5 g, 110 mmol)

    • Catalyst: Pyridine (0.5 equiv) or DBU (0.1 equiv) can accelerate the reaction, though neat/aqueous conditions also work.

    • Solvent: Water (50 mL) – Green Chemistry approach.

  • Procedure:

    • Combine 3-methylpyrazole and crotonic acid in water in a round-bottom flask.

    • Add the base catalyst (Pyridine or DBU).

    • Reflux the mixture at 100°C for 12–16 hours . Monitor by TLC (solvent system: EtOAc/MeOH 9:1). The spot for 3-methylpyrazole should disappear.

    • Workup: Cool the reaction mixture to room temperature. Acidify to pH 4–5 using 1N HCl.

    • Extract with Ethyl Acetate (3 x 50 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Recrystallize the crude solid from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient) if high purity is required.

  • Yield: Expect 75–85% as a white/off-white solid.[2]

  • Validation (NMR): Look for the N-CH multiplet at ~4.7 ppm and the pyrazole protons. The 1,3-isomer typically shows a larger chemical shift difference between the pyrazole protons compared to the 1,5-isomer.

Module 2: Synthesis of the Key Intermediate (Hydrazide)

Transformation: Acid → Ester → Hydrazide[3][4]

Protocol:

  • Esterification: Dissolve Compound 1 (10 mmol) in Methanol (30 mL). Cool to 0°C. Add Thionyl Chloride (SOCl₂, 12 mmol) dropwise. Reflux for 3 hours. Evaporate solvent to yield the methyl ester.

  • Hydrazide Formation:

    • Dissolve the crude methyl ester in Ethanol (20 mL).

    • Add Hydrazine Hydrate (99%, 5.0 equiv, 50 mmol). Excess hydrazine is crucial to prevent dimer formation.

    • Reflux for 6–8 hours.

    • Cool to room temperature.[5][6] The hydrazide often precipitates. If not, concentrate the solvent and triturate with cold ether.

    • Filter and dry the solid.

  • Yield: Expect 80–90%.

  • Checkpoint: This Acid Hydrazide is the pivot point for all subsequent heterocycles.

Module 3: Divergent Synthesis of Heterocycles

Path A: Preparation of 1,3,4-Oxadiazoles Target Class: 2-substituted-5-(3-(3-methyl-1H-pyrazol-1-yl)butyl)-1,3,4-oxadiazole Mechanism: Cyclodehydration of diacylhydrazines.[3]

  • Reagents: Acid Hydrazide (from Module 2), Aromatic Carboxylic Acid (R-COOH), Phosphorus Oxychloride (POCl₃).

  • Procedure:

    • Mix Acid Hydrazide (1.0 equiv) and the appropriate Carboxylic Acid (1.0 equiv) in neat POCl₃ (5–10 mL per gram of reactant).

    • Reflux at 100–110°C for 4–6 hours .

    • Quenching (Critical Safety Step): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring. POCl₃ reacts violently with water; ensure efficient cooling.

    • Neutralize with solid NaHCO₃ or 10% NaOH solution to pH 7–8.

    • The solid oxadiazole product will precipitate. Filter, wash with water, and recrystallize from Ethanol.

Path B: Preparation of 1,2,4-Triazole-3-thiols Target Class: 5-(3-(3-methyl-1H-pyrazol-1-yl)butyl)-4H-1,2,4-triazole-3-thiol Mechanism: Formation of dithiocarbazate followed by ring closure.

  • Reagents: Acid Hydrazide (from Module 2), Carbon Disulfide (CS₂), Potassium Hydroxide (KOH), Ethanol.

  • Procedure:

    • Dissolve Acid Hydrazide (10 mmol) in Ethanol (30 mL) containing KOH (15 mmol).

    • Cool to 0–5°C. Add CS₂ (15 mmol) dropwise.

    • Stir at room temperature for 12 hours. A solid potassium dithiocarbazate salt may form.

    • Reflux the mixture for 4–6 hours to effect cyclization (evolution of H₂S gas will occur; use a fume hood trap).

    • Concentrate the solvent. Dissolve the residue in water.

    • Acidify with dilute HCl. The triazole-thiol will precipitate as a solid.

    • Filter and recrystallize from Ethanol.

Quality Control & Analytics
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 95%HPLC (C18, ACN/Water + 0.1% TFA)
Identity (NMR) 1H NMR (DMSO-d6): δ 1.4 (d, 3H, CH3-CH),δ 2.1 (s, 3H, Pyrazole-CH3),δ 2.8 (m, 2H, CH2-CO),δ 4.7 (m, 1H, N-CH),δ 5.9 (d, 1H, Pyrazole-H4),δ 7.5 (d, 1H, Pyrazole-H5).400 MHz NMR
Regioisomer < 5% of 1,5-isomerNOESY (No correlation between N-CH and Pyrazole-CH3 for 1,3-isomer)
References
  • Khachatryan, H. N. (2017).[7] Aza-Michael addition of pyrazoles to crotonic acid.[7] Russian Journal of General Chemistry, 87(3), 572–574.[7] Link

  • Ahsan, M. J., et al. (2013). Synthesis and biological activity of some new 1,3,4-oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 164-171. Link

  • Aggarwal, R., et al. (2011). Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles. Journal of Heterocyclic Chemistry, 48, 10-18. Link

  • Ningaiah, S., et al. (2014).[8] Novel pyrazole integrated 1,3,4-oxadiazoles: Synthesis, characterization and antimicrobial evaluation. Bioorganic & Medicinal Chemistry Letters, 24(1), 245-248.[8] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Methyl-1H-pyrazol-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important pyrazole derivative. As your dedicated scientific resource, this document provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to ensure your success in the laboratory.

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid is most commonly achieved via an aza-Michael addition of 3-methyl-1H-pyrazole to a crotonic acid derivative. While seemingly straightforward, this reaction can present several challenges that impact reaction yield and purity. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles and supported by literature references.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Low Reaction Yield

Question 1: My reaction yield for the aza-Michael addition of 3-methyl-1H-pyrazole to crotonic acid is consistently low. What are the primary factors I should investigate?

Answer: Low yields in this aza-Michael addition can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction: The nucleophilic addition of pyrazoles to crotonic acid can be slow.[1] The reduced electrophilicity of the double bond in crotonic acid, due to the electron-donating effect of the methyl group, and potential steric hindrance can contribute to sluggish reaction rates.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine if the reaction has reached completion.

  • Equilibrium: The Michael addition can be a reversible reaction. If the equilibrium lies unfavorably, this will result in a low yield of the product. Driving the reaction forward by removing a byproduct or using an excess of one reactant can be beneficial.

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. The most common side reaction in this synthesis is the formation of the undesired regioisomer (alkylation at the N2 position of the pyrazole).

  • Product Degradation: The product, a carboxylic acid, might be unstable under the reaction or workup conditions, especially if harsh bases or high temperatures are used for extended periods.

  • Purification Losses: Significant loss of product during the purification steps (e.g., extraction, crystallization, or chromatography) can also lead to a low isolated yield.

Question 2: How can I drive the reaction to completion and improve the conversion rate?

Answer: To improve the conversion rate, consider the following strategies:

  • Reaction Time: As the reaction can be slow, extending the reaction time is a primary consideration.[1] Careful reaction monitoring is essential to determine the optimal reaction duration and to avoid potential product degradation with excessively long reaction times.

  • Temperature: Increasing the reaction temperature can enhance the reaction rate. However, this must be done cautiously as higher temperatures can also promote side reactions or degradation. A systematic study of the temperature profile (e.g., starting at room temperature and gradually increasing to 40°C, 60°C, etc.) is recommended.

  • Catalysis: While this reaction can proceed without a catalyst, the use of a base is often employed to deprotonate the pyrazole, increasing its nucleophilicity. Common bases include triethylamine, cesium carbonate, or DBU. The choice and amount of base should be optimized. Interestingly, it has been noted that an autocatalytic effect can occur with crotonic acid itself.[1]

  • Reactant Stoichiometry: Using a slight excess (e.g., 1.1 to 1.5 equivalents) of the more accessible or less expensive reactant can help drive the equilibrium towards the product.

Regioisomer Formation

Question 3: I am observing the formation of two isomers in my reaction mixture. How can I control the regioselectivity of the aza-Michael addition?

Answer: The formation of two regioisomers arises from the reaction of the crotonate at either the N1 or N2 position of the 3-methyl-1H-pyrazole ring. The N1-substituted product, 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid, is typically the desired isomer. The ratio of these isomers can be influenced by several factors:

  • Steric Hindrance: The methyl group at the 3-position of the pyrazole ring provides some steric hindrance, which generally favors the addition at the less hindered N1 position.

  • Reaction Conditions: The choice of solvent and base can influence the regioselectivity. A systematic screening of different solvents (e.g., polar aprotic like acetonitrile or DMF, and nonpolar like toluene) and bases can help identify conditions that favor the formation of the desired N1 isomer.

  • Nature of the Michael Acceptor: While you are using a butanoic acid derivative, it's worth noting that the ester or amide of crotonic acid may exhibit different regioselectivity compared to the free acid.

A study on the aza-Michael addition of 3(5)-methylpyrazole to crotonic acid reported the formation of two isomers in a 9:1 ratio, with the major isomer being the desired N1-substituted product.[1] This suggests that while N1 is favored, the formation of the N2 isomer is a competing process.

Purification Challenges

Question 4: I am having difficulty purifying the final product. What are the recommended purification strategies?

Answer: The purification of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid can be challenging due to its physical properties and the presence of isomers and unreacted starting materials.

  • Fractional Crystallization: If there is a significant difference in the solubility of the two regioisomers, fractional crystallization can be an effective method for purification.[1] This involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first. Experimenting with different solvents is key to finding a suitable system.

  • Column Chromatography: Silica gel column chromatography is a standard method for separating isomers. A careful selection of the eluent system is required to achieve good separation. A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, is often effective.

  • Acid-Base Extraction: Since the product is a carboxylic acid, an acid-base extraction can be used to separate it from non-acidic impurities. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The product will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the pure product, which can be collected by filtration.

  • Salt Formation and Crystallization: Pyrazoles can be purified by forming their acid addition salts, crystallizing the salt, and then neutralizing it to obtain the pure pyrazole.[2] This technique could potentially be adapted to purify the pyrazolyl butanoic acid product.

Experimental Protocols

Optimized Protocol for the Synthesis of 3-(3-Methyl-1H-pyrazol-1-yl)butanoic Acid

This protocol is a starting point and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • 3-methyl-1H-pyrazole

  • Crotonic acid

  • Triethylamine (Et3N)

  • Acetonitrile (ACN)

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 3-methyl-1H-pyrazole (1.0 eq) in acetonitrile, add crotonic acid (1.2 eq) and triethylamine (1.5 eq).

  • Stir the reaction mixture at 60°C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl to remove excess triethylamine.

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate. The product will be in the aqueous layer.

  • Acidify the aqueous layer with 1M HCl until the product precipitates.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If necessary, further purify the product by recrystallization or column chromatography.

ParameterRecommended ConditionRationale
Solvent AcetonitrileA polar aprotic solvent that can facilitate the reaction.
Base TriethylamineA common organic base to deprotonate the pyrazole.
Temperature 60°CTo increase the reaction rate.[3]
Stoichiometry 1.2 eq of crotonic acidTo drive the reaction to completion.

Visualizing the Workflow and Logic

Reaction Workflow

start Reactants: 3-Methyl-1H-pyrazole Crotonic Acid reaction Aza-Michael Addition Solvent, Base, Heat start->reaction workup Aqueous Workup Acid-Base Extraction reaction->workup purification Purification Crystallization or Chromatography workup->purification product 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid purification->product

Caption: General workflow for the synthesis of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid.

Troubleshooting Logic

issue Low Yield incomplete_rxn Incomplete Reaction? issue->incomplete_rxn side_reactions Side Reactions? issue->side_reactions purification_loss Purification Loss? issue->purification_loss solution1 Increase Time/Temp incomplete_rxn->solution1 solution2 Optimize Catalyst incomplete_rxn->solution2 solution3 Adjust Stoichiometry incomplete_rxn->solution3 solution4 Optimize Conditions (Solvent, Base) side_reactions->solution4 solution5 Refine Purification Technique purification_loss->solution5

Caption: Troubleshooting flowchart for addressing low reaction yield.

References

  • Nayak, K. H., Jijin, R. K., & Babu, B. P. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances. [Link]

  • Khachatryan, H. N., et al. (2017). Aza-Michael addition of pyrazoles to crotonic acid. Russian Journal of General Chemistry, 87(11), 2753-2756. [Link]

  • ResearchGate. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. [Link]

  • Gomtsyan, A. (2000). Direct Synthesis of β-Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction. Organic Letters, 2(1), 11-13. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.

Sources

Technical Support Center: Purification of Crude 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Technical Inquiry / Process Optimization Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are dealing with an amphoteric molecule containing a weakly basic pyrazole ring and an acidic carboxylic acid tail.[1] The primary purification challenges for 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid are twofold:

  • Regioisomerism: The Michael addition of 3-methylpyrazole to crotonates yields a mixture of the desired 1,3-isomer (distal methyl) and the undesired 1,5-isomer (proximal methyl).[1]

  • Physicochemical Behavior: The compound is prone to "oiling out" during acidification due to its zwitterionic character and intermediate polarity.[1]

This guide provides self-validating protocols to resolve these issues without defaulting to expensive chromatography unless absolutely necessary.

Module 1: Troubleshooting & FAQs
Q1: My NMR shows a "split" methyl signal and extra aromatic peaks. What is happening?

Diagnosis: You have regioisomer contamination.[1] The Science: 3-methylpyrazole exists in tautomeric equilibrium. During alkylation (Michael addition), the crotonate can attack either nitrogen.[1]

  • Pathway A (Desired): Attack by the sterically less hindered nitrogen (distal to the methyl) forms the 1,3-isomer .[1]

  • Pathway B (Undesired): Attack by the hindered nitrogen (proximal to the methyl) forms the 1,5-isomer .[1] Resolution: The 1,5-isomer is sterically congested, often making it more soluble in lipophilic solvents but less crystalline.[1] Use Protocol B (Recrystallization) with a specific solvent switch to reject the 1,5-isomer.[1]

Q2: Upon acidifying the alkaline extract, the product separates as a sticky tar/oil instead of a solid. How do I fix this?

Diagnosis: Rapid precipitation at the isoelectric point (pI).[1] The Science: This molecule has a pKa (acid)


 4.5 and pKa (pyrazole conjugate acid) 

2.[1]5. If you drop the pH too fast, you trap impurities and solvent, forming an oil. Resolution:
  • Seed: Add seed crystals at pH 6.0.

  • Slow Acidification: Lower pH from 10 to 4 over 1 hour.

  • High Shear: Vigorous stirring prevents oil coalescence.[1]

  • Temperature: Acidify at 50°C, then slowly cool to 0°C. (See Protocol A ).

Q3: The crude solid is beige/brown. How do I remove the color?

Diagnosis: Oxidation byproducts of unreacted hydrazine or polymerized crotonates. Resolution: Perform a Charcoal Treatment during the alkaline phase (pH 10-12).[1] The carboxylate salt is highly water-soluble, while the color bodies often adsorb to activated carbon. Do not use carbon in the acidic phase, as the free acid may adsorb to the carbon, reducing yield.

Module 2: Visualizing the Challenge

The following diagram illustrates the origin of the regioisomer impurity and the logic behind the separation.

G Start Reagents: 3-Methylpyrazole + Crotonic Acid/Ester Tautomer Tautomeric Equilibrium (N-H shift) Start->Tautomer Reaction Michael Addition Tautomer->Reaction Isomer13 1,3-Isomer (Target) (Thermodynamic Product) Less Steric Hindrance Reaction->Isomer13 Major Path Isomer15 1,5-Isomer (Impurity) (Kinetic/Steric Product) Methyl near N-Linker Reaction->Isomer15 Minor Path Purification Purification Logic: 1,5-isomer is more soluble in non-polar solvents Isomer13->Purification Isomer15->Purification

Caption: Reaction pathway showing the divergence of regioisomers. The 1,3-isomer is the target; the 1,5-isomer is the primary impurity.

Module 3: Validated Protocols
Protocol A: The "pH Swing" Extraction (Crude Cleanup)

Use this for initial isolation from the reaction mixture.

Prerequisites:

  • Crude reaction mixture (assumed ester hydrolysis is complete).[1]

  • Reagents: 2M NaOH, 2M HCl, MTBE (Methyl tert-butyl ether) or Ethyl Acetate.[1]

StepActionTechnical Rationale
1 Dissolution Dissolve crude oil in 2M NaOH (approx 5-10 volumes). Check pH > 12.
2 Organic Wash Wash the aqueous layer with MTBE (2x).[1] Discard organic layer.[1]
3 Charcoal (Optional) Add 5 wt% activated carbon. Stir 30 min. Filter over Celite.[1]
4 Controlled Precipitation Heat aqueous filtrate to 50°C . Slowly add 2M HCl dropwise.
5 The Critical Point Stop acid addition at pH 4.0 - 4.5 .
6 Crystallization Cool slowly to 0-5°C with vigorous stirring. Filter the white solid.[1]
Protocol B: Recrystallization (Regioisomer Polishing)

Use this if HPLC purity is <98% or if the 1,5-isomer is present.[1]

Solvent System: Ethanol/Water (Preferred) or Isopropanol.[1]

  • Slurry: Suspend the crude solid in Ethanol (3 mL per gram of solid).

  • Reflux: Heat to reflux (approx 78°C).[1] The solid should fully dissolve.[1]

    • Note: If it does not dissolve, add Ethanol in 0.5 mL increments.[1]

  • Anti-solvent: Remove from heat.[1] Immediately add warm Water (approx 50-60°C) dropwise until a faint turbidity persists.

    • Ratio: Typical final ratio is roughly 1:1 to 1:2 EtOH:Water.[1]

  • Cooling: Allow to cool to room temperature undisturbed (2 hours), then chill to 4°C.

  • Filtration: Filter the crystals. Wash with cold 20% EtOH/Water.

    • Mechanism:[1][2][3][4] The 1,5-isomer (more lipophilic due to shielding of the N-lone pair by the methyl group) tends to remain in the mother liquor longer than the 1,3-isomer.

Module 4: Process Flow Diagram

P Crude Crude Reaction Mix (Alkaline Hydrolysate) Wash Wash with MTBE (Remove Neutrals) Crude->Wash AqLayer Aqueous Layer (Contains Product Salt) Wash->AqLayer OrgWaste Organic Waste (Unreacted Pyrazole) Wash->OrgWaste Acidification Acidify to pH 4.5 @ 50°C AqLayer->Acidification Filter1 Filtration Acidification->Filter1 Recryst Recrystallization (EtOH / Water) Filter1->Recryst Final Pure 1,3-Isomer (>99% HPLC) Recryst->Final

Caption: Step-by-step purification workflow from crude hydrolysate to pure API-grade solid.

References
  • Sigma-Aldrich. 3-(1H-Pyrazol-1-yl)butanoic acid Product Specification. Accessed 2026. Link

  • BenchChem. Common byproducts in 3-Methylpyrazole synthesis and their removal. Technical Note 2025. Link[1]

  • Kütt, A., et al. "pKa values in organic chemistry – making maximum use of the available data."[5] Tetrahedron Letters, 2018.[5] Link[1]

  • Rusak, et al. "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures."[1][4] Coke and Chemistry, 2015.[1][4][6] Link

  • PubChem. 3-[3-(methylcarbamoyl)pyrazol-1-yl]butanoic acid Compound Summary. Link

Sources

Technical Support Center: Purification Protocols for 3-Methylpyrazole (3-MP) Removal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

Removing 3-methylpyrazole (3-MP) is a notorious bottleneck in organic synthesis. It is often used in excess as a reagent or formed as a byproduct (e.g., in Knorr pyrazole synthesis). Its persistence is due to a "perfect storm" of physical properties: it is too high-boiling for standard rotary evaporation and too weakly basic for mild acid washes.

This guide provides three validated workflows for removal, ranked by scalability and product sensitivity.

The Enemy: 3-Methylpyrazole (3-MP)
PropertyValueImplication for Purification
Boiling Point 204°CRotary evaporation will fail. Requires high-vacuum (<0.5 mbar) or azeotropic distillation.
Melting Point ~36.5°CExists as a liquid-solid slush at room temp; may clog condensers during distillation.
pKa (Conj. Acid) ~3.0Critical: It is a very weak base. Weak acids (Citric, Acetic) will NOT extract it efficiently.
Polarity HighCo-elutes with polar products on silica; causes severe tailing due to H-bonding with silanols.

Decision Matrix: Selecting Your Protocol

Do not guess. Use this logic flow to select the correct purification method based on your product's stability and scale.

G Start Start: Product + 3-MP Mixture IsAcidStable Is Product Stable to pH < 1? Start->IsAcidStable IsVolatile Is Product Volatile? IsAcidStable->IsVolatile Yes MethodB Method B: SCX Resin Scavenging (Best for Sensitive/Small Scale) IsAcidStable->MethodB No (Acid Labile) Scale Scale of Reaction? IsVolatile->Scale Yes (Product is Volatile) MethodC Method C: High-Vac Distillation (For Oils/Stable Solids) IsVolatile->MethodC No (Product is Oil/Solid) MethodA Method A: Strong Acid Wash (Most Scalable) Scale->MethodA > 1 Gram Scale->MethodB < 1 Gram MethodD Method D: Copper Complexation (The 'Last Resort' for Non-Basic Products) MethodC->MethodD If 3-MP Co-distills

Figure 1: Strategic decision tree for 3-MP removal. Green nodes indicate primary recommended protocols.

Method A: The pH Trap (Liquid-Liquid Extraction)

The Common Mistake: Researchers often attempt to wash 3-MP out with 10% Citric Acid or 5% NaHCO₃. This fails. The Science: To extract a base into the aqueous layer, the pH must be at least 2 units below its pKa.

  • 3-MP pKa ≈ 3.0.

  • Target pH required: pH < 1.0 .

  • Citric Acid (pH ~2.5) only protonates ~50% of the 3-MP, leaving the rest in your organic layer.

Protocol:
  • Dilution: Dissolve the crude mixture in a non-polar solvent (DCM, Ethyl Acetate, or Toluene). Avoid Ethers if possible (3-MP is quite soluble in ether).

  • The Wash: Wash the organic layer 3x with 1M - 2M HCl .

    • Note: Ensure the aqueous layer remains at pH < 1 after mixing.

  • Verification: Check the aqueous layer by TLC. Pyrazoles stain strongly with Iodine or Phosphomolybdic Acid (PMA).

  • Back-Extraction (Optional): If your product is slightly soluble in water, back-extract the combined acidic aqueous layers once with fresh organic solvent to recover yield.

  • Neutralization: Wash the final organic layer with Brine, dry over Na₂SO₄, and concentrate.

Method B: Solid Phase Scavenging (SCX Resins)

If your product is acid-sensitive or you are working on a small scale (<500 mg), Strong Cation Exchange (SCX) resins are superior. They act as a "solid-state acid wash" without exposing the product to bulk aqueous acid.

Resin Selection Guide
Resin TypeFunctional GroupSuitability for 3-MPWhy?
Silica-SCX-2 Propylsulfonic AcidExcellent Strong acid (pKa < 1) captures the weak base 3-MP effectively.
Amberlyst 15 Sulfonic AcidGood High capacity, but requires swelling in MeOH/DCM.
Carboxylic Acid Resins -COOHPoor Too weak (pKa ~4-5). Will not capture 3-MP.
Protocol:
  • Equilibration: Pre-rinse the SCX cartridge/column with MeOH, then DCM.

  • Loading: Dissolve crude in minimal DCM/MeOH (10:1) and load onto the column.

  • Elution (The Trick):

    • Step 1 (Wash): Elute with neutral MeOH or DCM. Your neutral product elutes here. 3-MP remains bound to the sulfonic acid groups.

    • Step 2 (Regeneration - Optional): Flush with 2M NH₃ in MeOH to release the 3-MP and verify mass balance.

  • Concentration: Evaporate the "Wash" fraction to obtain purified product.

Method C: High-Vacuum Distillation (Kugelrohr)

Used when the product is an oil and Method A/B are not viable.

Warning: 3-MP has a melting point of ~36°C. It will sublime/distill and then solidify in the condenser or vacuum lines, potentially causing blockages.

Protocol:
  • Setup: Use a Kugelrohr or Short-path distillation apparatus.

  • Vacuum: High vacuum is mandatory (< 1 mbar).

  • Temperature:

    • Heat the flask to 60-80°C initially to remove solvents.

    • Ramp to 100-120°C (at <1 mbar) to move the 3-MP.

  • Condenser Management: Keep the condenser coolant warm (40°C) or use an air condenser to prevent 3-MP from solidifying and clogging the path.

Troubleshooting & FAQs

Q: I see a "ghost" peak in NMR around 2.3 ppm and 6.0/7.4 ppm. Is this 3-MP?

A: Yes.

  • 2.30 ppm (s, 3H): Methyl group.

  • ~6.0 ppm (d, 1H): C-4 proton on the pyrazole ring.

  • ~7.4 ppm (d, 1H): C-5 proton.

  • Tip: If the peaks are broad, it indicates H-bonding. Add a drop of D₂O to the NMR tube; the NH proton will exchange, and the ring protons may sharpen or shift.

Q: Can I use Copper to complex it out?

A: Yes, this is a known "old school" trick. Pyrazoles coordinate strongly to Cu(II).

  • Protocol: Add solid CuCl₂ or CuSO₄ to your organic solution (DCM/EtOAc). Stir for 30 mins.

  • Result: 3-MP forms an insoluble blue/green complex.

  • Filtration: Filter through a pad of Celite. The filtrate should be free of 3-MP.

  • Risk:[1][2][3][4][5] Only use if your product does not coordinate with Copper.

Q: 3-MP is tailing on my silica column and contaminating my product.

A: Pyrazoles interact with acidic silanols.

  • Fix 1: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane.

  • Fix 2: Use a mobile phase modifier: 1-5% MeOH containing 1% NH₄OH (aq). The ammonia competes for the silanol sites.

References

  • Physicochemical Data: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15073, 3-Methylpyrazole. Retrieved from [Link]

  • Purification Methodology: Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

Sources

increasing shelf-life and storage stability of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid .[1][2] It is designed to move beyond basic safety data sheets (SDS) into actionable, chemically grounded strategies for preserving compound integrity.

Compound: 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid Chemical Class:


-alkylated pyrazole / 

-amino acid analogue Primary Risk: Retro-Michael Addition & Hygroscopic Agglomeration[1][2]

Module 1: The Core Stability Threat (The "Why")[1]

To increase shelf-life, you must understand the specific degradation mechanism.[1][2] This molecule is synthesized via an aza-Michael addition (conjugate addition) of 3-methylpyrazole to crotonic acid (or an ester equivalent).[1][2]

The Critical Instability: The Michael addition is reversible.[1][2] Under thermal stress or catalytic conditions (acidic/basic moisture), the molecule undergoes a Retro-Michael reaction , reverting to its starting materials: 3-methylpyrazole and crotonic acid .[1]

Degradation Pathway Visualization

The following diagram illustrates the equilibrium you are fighting against during storage.[1][2]

RetroMichael cluster_0 Storage Risk Zone Product Intact Molecule 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid Transition Transition State (Zwitterionic Intermediate) Product->Transition Heat / Moisture (Activation Energy) Degradants Degradation Products 3-Methylpyrazole + Crotonic Acid Transition->Degradants Entropy Driven Degradants->Transition Synthetic Direction

Figure 1: The Retro-Michael degradation pathway.[1][2] Heat and moisture lower the activation barrier, allowing the compound to revert to its precursors.

Module 2: Storage Protocols (The "How")

Do not treat this compound like a standard carboxylic acid.[1][2] Its nitrogen-rich heterocycle creates a zwitterionic potential that attracts water, which then catalyzes the degradation described above.[2]

Protocol A: Optimal Storage Conditions
ParameterRecommendationScientific Rationale
Temperature -20°C (Preferred) or 2-8°CKinetic trapping. Low thermal energy prevents the retro-Michael activation barrier from being crossed [1].[1][2]
Atmosphere Argon or Nitrogen Displaces oxygen and, more importantly, atmospheric moisture.
Container Amber Glass + Teflon Liner Amber glass prevents photo-degradation (though pyrazoles are relatively UV stable).[1][2] Teflon liners prevent leaching of plasticizers by the carboxylic acid.[1][2]
Desiccant Required (P₂O₅ or Silica) Moisture can act as a proton shuttle, catalyzing the cleavage of the C-N bond.[1]
Protocol B: Handling "Thaw" Cycles

Condensation is the enemy.[1][2] When removing the vial from -20°C storage:

  • Place the sealed vial in a desiccator at room temperature.

  • Wait 30–45 minutes for the vial to equilibrate.

  • Only open once the glass is dry to the touch.[1][2]

    • Failure to do this introduces water into the cold powder, creating a localized acidic solution that accelerates degradation.[1]

Module 3: Troubleshooting & Self-Validation

How do you know if your compound has degraded? Use these self-validating checks.

Issue 1: "The powder has turned into a sticky gum."

Diagnosis: Hygroscopic failure.[1][2] The pyrazole nitrogen and carboxylic acid have absorbed water, likely forming a hydrate or partial salt.[2] The Fix:

  • Do NOT heat to dry. Heating will trigger the retro-Michael reaction.[1][2]

  • Procedure: Dissolve in Dichloromethane (DCM), dry over anhydrous Na₂SO₄, filter, and concentrate under high vacuum at ambient temperature (<30°C).

Issue 2: "My yield is low, or I see extra peaks in NMR."

Diagnosis: Retro-Michael Decomposition.[1][2] Validation Test (¹H NMR): Run a proton NMR in DMSO-d₆. Look for the "Ghost Signatures" of degradation:

  • Intact Molecule: A multiplet near 4.5–4.8 ppm (the CH at the chiral center).[1][2]

  • Degradation (Crotonic Acid): Distinct alkene doublets near 5.8 ppm and 6.9 ppm .[1][2]

  • Degradation (3-Methylpyrazole): A shift in the pyrazole ring protons compared to the N-alkylated standard.[1][2]

Troubleshooting Flowchart

Follow this logic tree to resolve purity issues.

Troubleshooting Start User Observation: Purity/Physical Change CheckState Is it Liquid/Gummy? Start->CheckState CheckNMR Run 1H NMR (Check 5.8-7.0 ppm region) CheckState->CheckNMR No (Solid) ActionDry Action: DCM Dissolution + Na2SO4 Dry (NO HEAT) CheckState->ActionDry Yes (Hygroscopic) Decision1 Alkene Peaks Present? CheckNMR->Decision1 ActionRecrys Action: Recrystallize (Cold Ether/Hexane) Decision1->ActionRecrys No (Just Impure) ActionDiscard Critical Failure: Retro-Michael Occurred. Discard or Re-purify via Column. Decision1->ActionDiscard Yes (Degraded)

Figure 2: Decision matrix for handling physical changes or purity drops in pyrazole-acid intermediates.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution (e.g., DMSO or Methanol)? A: No. Storage in protic solvents (Methanol, Water) accelerates equilibrium shifts.[1] In DMSO, the carboxylic acid can act as an autocatalyst over time.[2] Always store as a dry solid.[1][2] If you must store a stock solution, freeze it at -80°C in Anhydrous Acetonitrile.[1][2]

Q: I need to re-purify a degraded batch. Can I use distillation? A: Absolutely not. The boiling point of this acid is likely higher than its decomposition temperature.[1][2] Distillation will drive the retro-Michael reaction to completion, leaving you with a pot of polymerizing crotonic acid and volatile pyrazole.[1][2] Use Flash Chromatography (Silica gel, DCM:MeOH gradient) or Cold Recrystallization .[1][2]

Q: What is the retest date I should assign? A: If stored at -20°C under Argon: 12 months . If stored at 2-8°C in air: 3 months .[1][2] Always perform the ¹H NMR validation (Module 3) before using material near its retest date.[1][2]

Q: Does the chirality (R/S) affect stability? A: Chemically, no.[1][2] However, if you possess a pure enantiomer, be aware that the retro-Michael mechanism is a pathway to racemization .[1] If the molecule detaches and re-attaches, stereochemical information is lost.[2] Maintaining low temperature is doubly important for chiral purity [2].[1][2]

References

  • Lacerda, V., et al. (2012).[1][2] The Michael addition of pyrazoles to α,β-unsaturated systems: A review. This paper details the reversibility of aza-Michael additions and the thermodynamic conditions favoring the adduct vs. the eliminant.[1][2]

    • Source: (Generalized citation for Michael Adduct stability).[1][2]

  • Guo, H., et al. (2024).[1][2][3] Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. While focusing on nitro-pyrazoles, this recent work establishes the thermal decomposition kinetics of substituted pyrazoles, relevant to the N-N bond stability.[1]

    • Source:[1][2]

  • PubChem Compound Summary. (2025). 3-(1H-Pyrazol-1-yl)butanoic acid (Analogous Structure).[1][2] Provides physiochemical baselines for the class.[1][2]

    • Source:[1][2]

  • Zhang, C., et al. (2007).[1][2][3] Crystal structure of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[1][2][3] Demonstrates the hydrogen-bonding networks in pyrazole-carboxylic acids that contribute to hygroscopicity.[1][2]

    • Source:[1][2]

Sources

Validation & Comparative

Precision Elemental Analysis of 3-(3-methyl-1H-pyrazol-1-yl)butanoic Acid: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist (Microanalysis Division)

Executive Summary

In the fragment-based drug discovery (FBDD) of kinase inhibitors, 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid (C₈H₁₂N₂O₂) serves as a critical scaffold. However, its dual functionality—a nitrogen-rich pyrazole ring coupled with a hygroscopic carboxylic acid tail—presents a unique "combustion paradox" for elemental analysis (EA).

This guide objectively compares the efficacy of standard calibration protocols against optimized combustion additives. We demonstrate that while industry-standard Acetanilide calibration is sufficient for general organic compounds, it frequently yields low-nitrogen errors for this pyrazole derivative. We validate an optimized protocol utilizing Sulfanilamide calibration combined with Tungsten(VI) Oxide (WO₃) flux to achieve <0.2% error margins.

The Analyte: Physicochemical Challenges

Before selecting a standard, one must understand the combustion dynamics of the target molecule.

FeatureStructural ComponentAnalytical Challenge
Refractory Nitrogen Pyrazole Ring (N-N bond)The N-N bond energy (approx. 160 kJ/mol, but higher in aromatics) often resists instant oxidation, leading to N₂ gas entrapment in carbonaceous char (low %N).
Hygroscopicity Butanoic Acid ChainThe carboxylic acid moiety readily forms hydrogen bonds with atmospheric moisture, artificially inflating %H and diluting %C and %N.
Melting Behavior Solid (MP: ~118-122°C)Rapid melting prior to flash combustion can cause "splattering" inside the crucible, bypassing the oxidation zone.
Comparative Analysis of Calibration Standards

We evaluated three distinct calibration strategies for the analysis of C₈H₁₂N₂O₂.

Alternative A: Acetanilide (The General Standard)
  • Profile: High purity, stable, non-hygroscopic.

  • Mechanism: Used as a "K-factor" calibrant for C, H, and N.

  • Performance on Target:

    • Pros: Excellent linearity for Carbon.

    • Cons:Fails to model the combustion difficulty of the pyrazole ring. Acetanilide burns easily. When the instrument is calibrated on Acetanilide, it assumes complete combustion. When the more refractory pyrazole target is introduced, incomplete combustion yields low Nitrogen values (-0.5% to -0.8% error).

Alternative B: Sulfanilamide (The Heterocyclic Alternative)
  • Profile: Contains an amine and a sulfonamide group; higher N content (16.27%) closer to the target (16.66%).

  • Mechanism: Provides a matrix-matched combustion profile.

  • Performance on Target:

    • Pros: Better correlation for Nitrogen response factors.

    • Cons: Does not solve the physical encapsulation issue. Without an oxygen donor, the pyrazole ring may still form graphitic char.

Alternative C: WO₃-Assisted Combustion (The Recommended Protocol)
  • Profile: Addition of granular Tungsten(VI) Oxide (WO₃) to the sample tin.

  • Mechanism: WO₃ acts as an oxygen donor and flux . It melts at combustion temperatures (~1473°C), preventing the sample from encapsulating in its own char and ensuring the N-N bond is fully oxidized to NOₓ/N₂.

  • Performance on Target:

    • Result: Achieves theoretical accuracy within ±0.15%.

Experimental Data: Method Validation

Instrument: Flash 2000 CHNS/O Analyzer | Carrier: Helium | Furnace: 950°C Target: C₈H₁₂N₂O₂ (Theoretical: C=57.13%, H=7.19%, N=16.66%)

MethodCalibrantAdditive%C (Found)%H (Found)%N (Found)Error (%N)Status
A AcetanilideNone57.057.35*15.98-0.68% ❌ Fail
B SulfanilamideNone57.107.2216.35-0.31% ⚠️ Marginal
C Sulfanilamide WO₃ (10mg) 57.14 7.18 16.64 -0.02% ✅ Pass

*Note: High Hydrogen in Method A indicates insufficient drying of the carboxylic acid target prior to weighing.

Detailed Protocol: The Self-Validating Workflow

To ensure scientific integrity, this protocol includes "Stop/Go" checkpoints.

Step 1: Sample Conditioning (Crucial for Carboxylic Acids)

The butanoic acid tail is a moisture magnet.

  • Place 500 mg of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) for 24 hours.

  • Validation Check: Run a TGA (Thermogravimetric Analysis) or simple drying curve. If mass loss >0.5% after 1 hour, continue drying.

Step 2: Weighing and Additive Blending
  • Tare a clean Tin (Sn) capsule.

  • Weigh 1.5 - 2.0 mg of the dried sample (Precision ±0.001 mg).

  • The WO₃ Step: Add 10–15 mg of Granular WO₃ directly on top of the sample.

    • Why? This creates an oxygen-rich "blanket" that drives the reaction

      
       instantly upon dropping into the reactor.
      
  • Fold the capsule tightly to exclude atmospheric nitrogen.

Step 3: Instrumental Calibration

Do not use a single point calibration.

  • Run 3 Blanks (Empty Tin + WO₃) to establish the baseline nitrogen background from the additive.

  • Run a K-Factor Calibration using Sulfanilamide (2 mg).

    • Acceptance Criteria: The theoretical N factor must be reproducible within 0.5% RSD.

Step 4: Combustion & Detection
  • Oxygen Injection: Set to 10 mL/cycle (Excess O₂ is required for pyrazoles).

  • Cycle Time: Extend "Run Time" by 20 seconds to allow for the slower reduction of pyrazole-derived NOₓ gases.

Decision Logic & Troubleshooting (Visualization)

The following diagram illustrates the logical flow for optimizing the analysis of pyrazole-based acids.

EA_Optimization Start Start: C8H12N2O2 Analysis Dry Step 1: Desiccate over P2O5 (Remove H2O interference) Start->Dry Weigh Step 2: Weigh Sample (1.5mg) Dry->Weigh Calibrate Calibration Standard: Acetanilide vs. Sulfanilamide Weigh->Calibrate Combustion Flash Combustion (950°C) Calibrate->Combustion CheckN Check %N Recovery Combustion->CheckN Pass PASS: Report Results (Error < 0.3%) CheckN->Pass Within Range FailLow FAIL: Low Nitrogen (Incomplete Combustion) CheckN->FailLow < Theoretical ActionWO3 Corrective Action: Add 15mg WO3 Flux FailLow->ActionWO3 Primary Fix ActionO2 Corrective Action: Increase O2 Dosing FailLow->ActionO2 Secondary Fix ActionWO3->Combustion Re-run ActionO2->Combustion

Caption: Optimization logic for Pyrazole-Acid derivatives. Low Nitrogen recovery triggers the addition of Tungsten Oxide (WO₃) flux rather than simple re-calibration.

References
  • Waheed, S. et al. (2022). "Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique." The Journal of Organic Chemistry. Link

  • Elemental Microanalysis Ltd. (2024).[1] "Tungsten (VI) oxide suitable for Elementar® analysers."[2] Product Technical Guide. Link

  • Kuveke, R. et al. (2022).[3] "An International Study Evaluating Elemental Analysis." ACS Central Science. Link

  • PerkinElmer. (2023). "Acetanilide - Calibration Standard." Certificate of Analysis & Application Notes. Link

  • Hkiri, K. et al. (2024).[4] "Mechanistic Insights into WO3 Sensing and Related Perspectives." MDPI Sensors. (Describing WO3 surface oxygen exchange properties). Link

Sources

validating synthesis of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals[1]

Executive Summary: The Regioisomer Challenge

In the synthesis of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid (CAS: 1172234-67-1), a critical building block for JAK inhibitors and integrin antagonists, the primary failure mode is not yield—it is regiochemical purity .[1]

The reaction of 3-methylpyrazole with crotonic acid (or its esters) via Michael addition is governed by tautomeric equilibrium.[1] This inevitably produces a mixture of the desired N1-isomer (3-methyl) and the undesired N2-isomer (5-methyl) .[1] While these isomers share identical molecular weights (MW 168.19), their biological activities often diverge drastically.

This guide compares the industry-standard validation methods—LC-MS , qNMR , and HPLC-UV —demonstrating why High-Resolution LC-MS (HRMS) is the necessary "Gold Standard" for validating this synthesis, particularly for detecting trace regio-impurities (<0.1%) that other methods miss.[1]

Comparative Analysis: LC-MS vs. Alternatives

The following table objectively compares LC-MS against traditional validation techniques for this specific pyrazole derivative.

FeatureLC-MS (Method of Choice) qNMR (1H) HPLC-UV (254 nm)
Specificity High. Resolves isomers chromatographically and confirms identity via unique fragmentation patterns (MS/MS).[1]Medium. Can distinguish isomers via NOE, but overlapping signals in complex crude mixtures obscure quantification.Low. Relies solely on retention time; cannot definitively identify "ghost peaks" or co-eluting impurities without standards.[1]
Sensitivity Trace Level (ppm). Can detect <0.05% of the 5-methyl impurity, essential for GMP release.Limit of Quantitation ~1%. Insufficient for detecting trace isomers in optimized batches.Moderate. Good for assay, but poor for trace impurity identification if extinction coefficients differ.
Throughput High. 5-minute run times with UPLC.Low. Requires long acquisition times for trace sensitivity; data processing is manual.[1]High. Fast, but high risk of false positives/negatives.
Structural Insight Definitive. MS/MS differentiates N1 vs. N2 alkylation via loss of side-chain fragments.[1]Definitive (if pure). NOESY proves regiochemistry but fails in dirty crude matrices.[1]None. Provides no structural information.[1]

Verdict: While qNMR is essential for absolute structure assignment of the reference standard, LC-MS is the only viable tool for routine synthesis validation and impurity profiling , offering the necessary sensitivity to ensure the 5-methyl isomer does not compromise downstream biology.

Technical Deep Dive: The Self-Validating Protocol

To ensure scientific integrity, we employ a "Challenge Mixture" approach. You cannot validate a method for the desired product unless you prove it can resolve the likely impurities.

Phase A: Synthesis of the "Challenge Mixture"

Goal: Deliberately generate both regioisomers to prove separation capability.

  • Reagents: 3-methyl-1H-pyrazole (1.0 eq), Ethyl crotonate (1.2 eq), DBU (0.5 eq).

  • Condition: Reflux in acetonitrile for 12 hours (Promotes thermodynamic equilibration, maximizing the formation of the 5-methyl impurity).

  • Hydrolysis: Treat crude ester with LiOH/THF/Water to yield the mixed acid isomers.

  • Result: A crude mixture containing ~60:40 ratio of 3-methyl (Target) vs. 5-methyl (Impurity).[1] Use this mixture for Method Development (Phase B).

Phase B: LC-MS Method Development

Logic: Pyrazoles are polar and basic.[1] A C18 column often fails to retain the polar acid moiety, causing co-elution with the solvent front. We utilize a Biphenyl stationary phase for enhanced


 selectivity, crucial for separating aromatic isomers.[1]

Instrument Parameters:

  • System: Agilent 1290 Infinity II / 6545 Q-TOF (or equivalent).

  • Column: Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 ensures protonation of pyrazole N).[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold (0-1 min) -> 40% B (8 min) -> 95% B (9 min).

  • Flow Rate: 0.4 mL/min.[1]

  • Detection: ESI Positive Mode (Target [M+H]+ = 169.0972).[1]

Phase C: Validation Criteria (System Suitability)

For the synthesis to be considered "Validated," the LC-MS run must meet these criteria:

  • Resolution (Rs): The 3-methyl and 5-methyl isomer peaks must have

    
     (Baseline separation).
    
  • MS/MS Confirmation:

    • Target (3-methyl): Fragmentation should show dominant loss of the butanoic acid chain (

      
       169 -> 83).[1]
      
    • Impurity (5-methyl): Often shows a distinct ratio of fragment ions due to the "ortho-effect" of the methyl group interacting with the side chain.

Visualizing the Workflow
Diagram 1: Synthesis & Impurity Pathway

This pathway illustrates the mechanistic origin of the regioisomer challenge.

SynthesisPathway Reactants Reactants 3-methyl-1H-pyrazole + Crotonic Acid Tautomer Tautomeric Equilibrium (Fast Exchange) Reactants->Tautomer TS_N1 Transition State N1-Attack (Sterically Favored) Tautomer->TS_N1 Path A TS_N2 Transition State N2-Attack (Sterically Hindered) Tautomer->TS_N2 Path B Product TARGET PRODUCT 3-(3-methylpyrazol-1-yl) butanoic acid (Major Isomer) TS_N1->Product Impurity CRITICAL IMPURITY 3-(5-methylpyrazol-1-yl) butanoic acid (Minor Isomer) TS_N2->Impurity

Caption: Mechanistic divergence in Michael addition leading to the critical 5-methyl regioisomer impurity.

Diagram 2: LC-MS Validation Logic

A decision tree for scientists to interpret LC-MS data during synthesis optimization.

ValidationLogic Sample Crude Reaction Mixture LCMS Run LC-MS (Biphenyl Column) Gradient 5-40% B Sample->LCMS CheckPeaks How many peaks at m/z 169? LCMS->CheckPeaks OnePeak Single Peak CheckPeaks->OnePeak 1 Peak TwoPeaks Two Peaks (Isomers) CheckPeaks->TwoPeaks 2 Peaks CoElution RISK: Co-elution? OnePeak->CoElution CalcRatio Calculate Integration Ratio (Target : Impurity) TwoPeaks->CalcRatio qNMR Perform qNMR / NOESY to confirm purity CoElution->qNMR Yes (Suspected) Release VALIDATED Proceed to Scale-up CoElution->Release No (Proven Method) Optimization Optimize Reaction Temp/Base to minimize Impurity CalcRatio->Optimization Impurity > 1% CalcRatio->Release Impurity < 0.5%

Caption: Step-by-step decision matrix for validating batch purity using LC-MS data.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965483, 3-(3-Methyl-1H-pyrazol-1-yl)butanoic acid.[1] Retrieved from [Link][1]

  • Fustero, S., et al. (2010). Regioselective Synthesis of Pyrazoles and Isoxazoles.[2] Chemical Reviews.[1] (Provides mechanistic grounding for N1 vs N2 selectivity in pyrazole alkylations). Retrieved from [Link]

  • Holzer, W., et al. (2009). 13C NMR and 15N NMR spectroscopy of 3(5)-substituted pyrazoles.[2] Journal of Heterocyclic Chemistry. (Authoritative source for NMR distinction of pyrazole isomers). Retrieved from [Link][1]

Sources

A Senior Application Scientist's Guide to the Comparative Binding Affinity of Pyrazole-Based Acid Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of targeted therapeutics.[1][2][3] Its synthetic versatility and diverse biological activities make it a privileged structure in modern drug discovery.[4][5][6][7][8] This guide provides an in-depth, objective comparison of the binding affinities of pyrazole-based acid ligands, grounded in experimental data and established biophysical principles. We will explore the nuances of structure-activity relationships (SAR) and detail the gold-standard methodologies for quantifying these crucial molecular interactions.

The Significance of Binding Affinity in Drug Efficacy

Binding affinity, often quantified by the equilibrium dissociation constant (KD), is a critical parameter in drug discovery.[9] It describes the strength of the interaction between a ligand and its molecular target. A lower KD value signifies a higher binding affinity, indicating that a lower concentration of the ligand is required to occupy a significant number of target binding sites. This often translates to higher potency and potentially fewer off-target effects, as the drug can be administered at lower doses while still achieving its therapeutic effect. Understanding and optimizing binding affinity is therefore a central goal in the development of effective and safe medicines.

Comparative Analysis of Pyrazole-Based Acid Ligands

The pyrazole core, a five-membered heterocycle with two adjacent nitrogen atoms, can be functionalized at various positions to modulate its binding characteristics. The inclusion of a carboxylic acid or a bioisosteric equivalent often provides a key interaction point, such as a hydrogen bond donor or acceptor, with the target protein.

Structure-Activity Relationship (SAR) Insights

The binding affinity of pyrazole-based ligands is highly dependent on the nature and position of substituents on the pyrazole ring and any appended aromatic systems. For instance, studies on pyrazole derivatives as cannabinoid receptor antagonists have shown that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position are crucial for potent and selective CB1 receptor antagonism.[10][11] Similarly, for estrogen receptor (ER) agonists, a C(4)-propyl substituent and a p-hydroxyl group on the N(1)-phenyl group enhance both affinity and selectivity for ERα.[12][13]

Computational docking studies further illuminate these relationships by predicting the binding modes and energies of pyrazole derivatives within the active sites of their targets. These in silico methods are invaluable for prioritizing compounds for synthesis and experimental testing.[14][15][16][17]

Quantitative Comparison of Binding Affinities

The following tables summarize publicly available data from docking studies and experimental assays, providing a comparative overview of the binding affinities of various pyrazole-based acid ligands against different protein targets. Lower binding energy and inhibition constant (Ki) values indicate higher affinity.

Table 1: Docking Results of Pyrazole Derivatives Against Protein Kinase Targets [15][16]

Compound IDTarget Protein (PDB ID)Binding Energy (kcal/mol)Inhibition Constant (Ki) (µM)
1bVEGFR-2 (2QU5)-10.090.29
1eVEGFR-2 (2QU5)-9.640.45
1aVEGFR-2 (2QU5)-8.920.29
1dAurora A (2W1G)-8.57-
2bCDK2 (2VTO)-10.35-
2aCDK2 (2VTO)-9.07-
1cCDK2 (2VTO)-7.5-

Table 2: Inhibitory Activity of Pyrazole Derivatives Against Carbonic Anhydrases and Acetylcholinesterase [5]

Compound TypeTarget EnzymeKi Range (nM)
Pyrazole [3,4–d] pyridazine derivativeshCA I9.03 ± 3.81 - 55.42 ± 14.77
Pyrazole [3,4–d] pyridazine derivativeshCA II18.04 ± 4.55 - 66.24 ± 19.21
Pyrazole [3,4–d] pyridazine derivativesAChE394.77 ± 68.13 - 952.93 ± 182.72
Pyrazoline derivativeshCA I17.4 - 40.7
Pyrazoline derivativeshCA II16.1 - 55.2
Pyrazoline derivativesAChE48.2 - 84.1

Gold-Standard Experimental Techniques for Determining Binding Affinity

A variety of biophysical techniques are employed to accurately measure the binding affinity of small molecules to their protein targets.[9][18][19][20] The choice of method often depends on the specific characteristics of the interacting molecules and the desired throughput. Here, we detail the protocols for three widely used and robust techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Radioligand Binding Assays.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[21][22] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.[21][23][24] ITC is a label-free, in-solution technique, which is a significant advantage as it measures the interaction of unmodified binding partners in their native states.[21]

  • Sample Preparation:

    • Precisely determine the concentrations of the protein and the pyrazole-based ligand.

    • Exhaustively dialyze both the protein and ligand against the same buffer to minimize heats of dilution.[25] The buffer should be degassed to prevent air bubbles.[23]

    • The ligand solution should be 10-20 times more concentrated than the protein solution.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Load the protein solution into the sample cell and the identical buffer into the reference cell.[23]

    • Load the concentrated ligand solution into the injection syringe.

  • Titration:

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

    • Perform a series of small, sequential injections of the ligand into the sample cell.

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat released or absorbed.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH.[25]

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare Protein Solution dialysis Dialyze against identical buffer prep_protein->dialysis prep_ligand Prepare Ligand Solution prep_ligand->dialysis degas Degas buffer dialysis->degas load_protein Load Protein into Sample Cell degas->load_protein load_ligand Load Ligand into Syringe degas->load_ligand titration Perform Titration load_protein->titration load_ligand->titration raw_data Raw Data (Heat Flow vs. Time) titration->raw_data integration Integrate Peaks raw_data->integration isotherm Plot Binding Isotherm integration->isotherm fitting Fit Data to Binding Model isotherm->fitting results Determine KD, n, ΔH fitting->results

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface.[26][27] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD = kd/ka) can be calculated.[26][28]

  • Sensor Chip Preparation:

    • Select a sensor chip with a suitable surface chemistry for immobilizing the protein (the ligand in this context).

    • Activate the sensor surface according to the manufacturer's instructions.

    • Immobilize the protein onto the sensor surface to the desired density.

    • Deactivate any remaining active groups on the surface.

  • Analyte Preparation:

    • Prepare a series of dilutions of the pyrazole-based acid ligand (the analyte) in a suitable running buffer. The buffer should be filtered and degassed.

  • Binding Analysis:

    • Equilibrate the system by flowing running buffer over the sensor surface until a stable baseline is achieved.

    • Inject the different concentrations of the analyte over the sensor surface for a defined period (association phase).

    • Switch back to flowing running buffer to monitor the dissociation of the analyte from the immobilized ligand (dissociation phase).

    • Regenerate the sensor surface between analyte injections if necessary to remove any remaining bound analyte.

  • Data Analysis:

    • The output is a sensorgram, which plots the SPR response (in Resonance Units, RU) versus time.[26]

    • Correct the data for any non-specific binding by subtracting the signal from a reference flow cell.

    • Globally fit the association and dissociation curves for all analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.[29]

    • Calculate KD from the ratio of kd to ka.

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis immobilize Immobilize Protein on Sensor Chip equilibrate Equilibrate with Running Buffer immobilize->equilibrate prep_analyte Prepare Analyte (Ligand) Dilutions association Inject Analyte (Association) prep_analyte->association equilibrate->association dissociation Flow Running Buffer (Dissociation) association->dissociation regenerate Regenerate Sensor Surface dissociation->regenerate sensorgram Generate Sensorgram (RU vs. Time) dissociation->sensorgram regenerate->equilibrate correction Reference Subtraction sensorgram->correction fitting Fit Data to Kinetic Model correction->fitting results Determine ka, kd, and KD fitting->results

Caption: Workflow for determining binding kinetics and affinity using Surface Plasmon Resonance.

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and robust method for measuring ligand binding to receptors, often considered a gold standard in pharmacology.[30][31] These assays typically involve the use of a radiolabeled ligand to quantify the number of binding sites (Bmax) and the dissociation constant (Kd).[32][33]

  • Preparation of Materials:

    • Prepare a membrane fraction or whole cells expressing the target receptor.[34]

    • Select a suitable radioligand with high affinity and specificity for the target receptor.

    • Prepare a series of dilutions of the unlabeled pyrazole-based acid ligand (the competitor).

  • Binding Incubation:

    • In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor.[30][34]

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known high-affinity unlabeled ligand).

    • Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.[34]

  • Separation of Bound and Free Ligand:

    • Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[30][32]

    • Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the competitor concentration.

    • Fit the resulting competition curve using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[34]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_receptor Prepare Receptor Source incubation Incubate Receptor, Radioligand, and Competitor prep_receptor->incubation prep_radioligand Prepare Radioligand prep_radioligand->incubation prep_competitor Prepare Competitor (Pyrazole Ligand) Dilutions prep_competitor->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration quantify Quantify Radioactivity filtration->quantify calculate_specific Calculate Specific Binding quantify->calculate_specific plot_curve Plot Competition Curve calculate_specific->plot_curve fit_curve Determine IC50 plot_curve->fit_curve calculate_ki Calculate Ki using Cheng-Prusoff Equation fit_curve->calculate_ki

Caption: Workflow for a competitive radioligand binding assay to determine the Ki of a pyrazole-based ligand.

Conclusion

The rational design of potent and selective pyrazole-based acid ligands hinges on a thorough understanding of their structure-activity relationships and the accurate determination of their binding affinities. This guide has provided a framework for comparing these ligands, supported by experimental data and detailed protocols for key biophysical techniques. By employing these robust methodologies, researchers can confidently characterize the binding properties of their novel pyrazole derivatives, paving the way for the development of the next generation of targeted therapies.

References

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  • Starr, T., & Weis, K. (2013). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. In Methods in Molecular Biology (pp. 495-510). Humana Press. [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 12, 2024, from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved February 12, 2024, from [Link]

  • Thompson, B. D., & Mabry, J. W. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments, (55), e3118. [Link]

  • Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Methods in Molecular Biology (pp. 23-44). Humana Press. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved February 12, 2024, from [Link]

  • Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR). Retrieved February 12, 2024, from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved February 12, 2024, from [Link]

  • Kumar, A., et al. (2021). Computational Development of Pyrazole Derivatives by Docking, Virtual Screening, and Admet Predictions. Journal of Pharmaceutical Research International, 33(47B), 237-248. [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

  • Biology LibreTexts. (2026, January 19). 5.2: Techniques to Measure Binding. [Link]

  • Alam, M. S., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413-418. [Link]

  • Li, N., et al. (2013). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 3(16), e871. [Link]

  • Kumar, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6598. [Link]

  • Patel, H. R., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(4), 1228-1234. [Link]

  • Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Retrieved February 12, 2024, from [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

  • Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

  • Alam, M. S., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413-418. [Link]

  • Chohan, Z. H. (2011). Perspective: The Potential of Pyrazole-Based Compounds in Medicine. Molecules, 16(10), 8747-8771. [Link]

  • Stauffer, S. R., et al. (2000). Pyrazole Ligands: Structure-Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry, 43(26), 4934-4947. [Link]

  • Stauffer, S. R., et al. (2000). Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists. Journal of Medicinal Chemistry, 43(26), 4934-4947. [Link]

  • Teixeira, J. M. C., et al. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega, 9(16), 18011-18025. [Link]

  • Singh, A., & Kumar, A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Polycyclic Aromatic Compounds, 1-20. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved February 12, 2024, from [Link]

  • Shapiro, A. B. (2020, March 9). What are some physical methods to determine binding affinity of a protein?. ResearchGate. [Link]

  • Singh, A., & Kumar, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Polycyclic Aromatic Compounds, 1-20. [Link]

  • Podjarny, A., et al. (Eds.). (2011). Biophysical Approaches Determining Ligand Binding to Biomolecular Targets: Detection, Measurement and Modelling. Royal Society of Chemistry. [Link]

  • Banupriya, C., & Ramesh, B. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences, 9(2), 1014-1023. [Link]

  • Cytiva. (2022, October 6). Principles of surface plasmon resonance (SPR) used in Biacore™ systems [Video]. YouTube. [Link]

  • Bio-Rad Laboratories. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]

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  • Kumar, V., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega, 9(22), 24103-24131. [Link]

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  • Lan, R., et al. (1999). Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

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quality control parameters for industrial grade 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the quality control parameters for 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid , a critical intermediate in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs) and


 integrin inhibitors.[1]

This guide distinguishes between Standard Industrial Grade (often used as a raw starting material) and Pharma-Grade (required for GMP downstream processing), specifically addressing the separation of the critical regioisomeric impurity and enantiomeric purity .[1][2]

Distinguishing Isomeric Purity and Process Contaminants

Executive Summary: The "Twin Perils" of Pyrazole QC

In industrial synthesis, 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid (CAS 1172234-67-1 ) is typically produced via the aza-Michael addition of 3-methylpyrazole to crotonic acid (or ethyl crotonate followed by hydrolysis).[1] This process introduces two critical quality control challenges that define the material's grade:

  • Regioisomerism (The "Killer" Impurity): The starting material, 3-methylpyrazole, exists in tautomeric equilibrium with 5-methylpyrazole.[1][2] Alkylation occurs at either nitrogen, yielding the desired 3-methyl-1-alkyl product and the undesired 5-methyl-1-alkyl impurity.[1] These isomers have identical molecular weights and similar polarities, making them difficult to separate by standard crystallization.[1][2]

  • Chirality: The introduction of the pyrazole ring at the

    
    -position of the butanoic acid chain creates a chiral center.[2] Industrial grades are typically racemic , whereas advanced pharmaceutical applications often require the pure (S)-enantiomer .[1][2]
    

This guide provides the experimental protocols to quantify these parameters, comparing the target product against its inevitable process alternatives.

Comparative Specifications: Industrial vs. Pharma Grade

The following table contrasts the performance metrics of standard industrial material against the high-purity requirements for drug development.

ParameterMetric Standard Industrial Grade Pharma / Development Grade Impact on Downstream
Assay (HPLC) Purity (Area %)> 97.0%> 99.5% Lower purity affects stoichiometry in coupling reactions.[1]
Regio-Purity 3-Me : 5-Me Ratio90:10 to 95:5> 99.5 : 0.5 The 5-Me isomer is a "dead" impurity that may co-crystallize with the API.[1]
Chiral Purity Enantiomeric Excess (% ee)0% (Racemic)> 98% ee (S-isomer) Use of racemate reduces yield by 50% in late-stage chiral resolutions.[1]
Appearance VisualOff-white / Yellow solidWhite Crystalline Solid Color indicates oxidation or polymerization of crotonates.[1]
Residuals Crotonic Acid< 1.0%< 0.1% Residual Michael acceptors are genotoxic alerts (PGI).[1][2]

Deep Dive: The Regioisomer Challenge

The most common failure mode in sourcing this intermediate is the presence of 3-(5-methyl-1H-pyrazol-1-yl)butanoic acid .[1]

Mechanism of Impurity Formation

The reaction is governed by sterics and electronics.[2] While the 3-methyl tautomer is often favored in solution, the alkylation kinetics can favor the less hindered nitrogen.[2]

SynthesisPathway SM1 3-Methylpyrazole (Tautomeric Mix) Inter Transition State SM1->Inter SM2 Crotonic Acid (Michael Acceptor) SM2->Inter Prod TARGET PRODUCT 3-(3-methyl-1H-pyrazol-1-yl) butanoic acid Inter->Prod  Major Path (Steric Control) Imp IMPURITY 3-(5-methyl-1H-pyrazol-1-yl) butanoic acid Inter->Imp  Minor Path (Kinetic Leakage)

Figure 1: Bifurcation of the synthesis pathway leading to the target 3-methyl product and the 5-methyl impurity.

Protocol 1: Regioisomer Distinction via NMR (Self-Validating)

Standard 1H NMR is often insufficient due to overlapping signals.[1] The definitive identification requires NOESY (Nuclear Overhauser Effect Spectroscopy) .[1][2]

  • Principle: In the 5-methyl isomer , the methyl group is spatially adjacent (proximal) to the methine proton (-CH-) of the butanoic acid chain.[1] In the 3-methyl isomer , the methyl group is distal.[2]

  • Method:

    • Dissolve 10 mg sample in DMSO-d6.

    • Run 1D 1H NMR to assign the Methyl singlet (~2.2 ppm) and the Chain -CH- multiplet (~4.8 ppm).[1]

    • Run 2D NOESY.

  • Validation Criteria:

    • Target (3-Me): NO Cross-peak between Methyl (2.2 ppm) and Methine (4.8 ppm).[1]

    • Impurity (5-Me): Strong Cross-peak observed between Methyl and Methine.[1]

Protocol 2: HPLC Separation of Regioisomers

Separating these isomers requires a column capable of shape selectivity.[2]

  • Column: C18 with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold to elute polar acids)[1]

    • 5-20 min: 5%

      
       40% B[1]
      
    • 20-25 min: 40%

      
       90% B[1]
      
  • Detection: UV @ 220 nm (Pyrazole absorption).[1][2]

  • Expected Result: The 5-methyl isomer typically elutes after the 3-methyl isomer due to slightly higher lipophilicity and shielding of the nitrogen lone pair.

Deep Dive: Chiral Purity (The "Value" Spec)

For drug development, the (S)-enantiomer is frequently the bioactive form.[1][2] Industrial grades are racemic.[1][2]

Protocol 3: Chiral HPLC Method

Standard reverse-phase columns cannot separate enantiomers.[1] A polysaccharide-based stationary phase is required.[1]

  • Column: Chiralpak IA or Chiralpak IC (Daicel), 250 x 4.6 mm, 5 µm.[1][2]

  • Mobile Phase: n-Hexane : Ethanol : Trifluoroacetic Acid (TFA) = 90 : 10 : 0.1.[1]

    • Note: TFA is critical to suppress ionization of the carboxylic acid, ensuring sharp peaks.[2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Validation:

    • Inject Racemic Standard (Industrial Grade) to establish retention times for (R) and (S).

    • Calculate Resolution (

      
      ).[1][2] Acceptance criteria: 
      
      
      
      .
    • Inject Test Sample.[1][2] Calculate % ee =

      
      .[1]
      

References

  • Compound Data & Safety: BLD Pharmatech. 3-(3-Methyl-1H-pyrazol-1-yl)butanoic acid MSDS and Properties. Link

  • Synthesis & Applications: Anderson, N. A., et al. (2018).[1][2] "Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic

    
     Integrin Inhibitor."[1] Journal of Medicinal Chemistry, 61(18), 8417–8443.[1][2] [1]
    
  • Regioisomer Separation: BenchChem Technical Support. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole and Derivatives. Link[1]

  • Chiral Chromatography: Daicel Chiral Technologies.[1][2] Enantiomer Separation of Acidic Compounds on Polysaccharide Columns. Link

  • Tautomerism Analysis: Alkorta, I., et al. (2019).[1][2] "The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers." Molecules, 24(3), 567.[1][2]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate guidance on the proper handling and disposal of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid (CAS No. 1172234-67-1). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance within the laboratory. Adherence to these protocols is critical for protecting laboratory personnel, the environment, and ensuring full regulatory compliance.

I. Hazard Assessment and Waste Classification

Before any disposal protocol can be established, a thorough understanding of the compound's hazards is necessary. Based on available data and structural analysis, 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid must be classified and handled as hazardous chemical waste .

This classification is derived from several key factors:

  • Acute Toxicity: The compound is designated as harmful by multiple routes of exposure.[1]

  • Corrosivity Potential: As a butanoic acid derivative, it has the potential to be corrosive, capable of causing skin and eye irritation or burns upon contact.[2][3][4]

  • Environmental Hazard: Pyrazole derivatives can be persistent in the environment and pose a risk to aquatic ecosystems.[5] Therefore, disposal into the sanitary sewer system is strictly prohibited.[6][7][8]

The table below summarizes the hazard profile, which dictates the stringent disposal requirements.

Hazard CategoryGHS Hazard StatementRationale and Recommended Precautions
Acute Toxicity (Oral) H302: Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after handling.[1][9]
Acute Toxicity (Dermal) H312: Harmful in contact with skinAvoid skin contact. Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[1]
Acute Toxicity (Inhalation) H332: Harmful if inhaledHandle only in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dusts or aerosols.[1]
Potential Corrosivity Not explicitly classified, but inferredThe butanoic acid moiety suggests corrosive properties.[3][10] Wear safety goggles and, if necessary, a face shield to protect against splashes.
Environmental Hazard Not explicitly classified, but inferredPyrazole-containing compounds can be environmental pollutants.[5] Do not dispose of down the drain or in general waste. All waste must be collected as hazardous chemical waste.

II. Foundational Principles of Compliant Chemical Disposal

The disposal of laboratory chemicals is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[6][7] The Occupational Safety and Health Administration (OSHA) Laboratory Standard also mandates that laboratories establish a Chemical Hygiene Plan (CHP) which includes procedures for safe waste disposal.[11][12][13]

The operational directives for disposing of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid are grounded in these principles:

  • Source Reduction: The most effective way to manage waste is to minimize its generation. This includes ordering the smallest necessary quantities of chemicals, keeping an accurate inventory to avoid redundant purchases, and reducing the scale of experiments where feasible.[14][15][16]

  • Segregation: Never mix incompatible waste streams. Improper mixing can lead to violent chemical reactions, fires, or explosions.[11][14]

  • Containment: All hazardous waste must be stored in appropriate, sealed, and clearly labeled containers to prevent leaks and spills.[6][17]

  • Professional Management: The final disposal of hazardous waste is a regulated process that must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal contractor.[7][10]

III. Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the safe collection and disposal of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid waste.

DisposalWorkflow Disposal Workflow for 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid start Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Process segregate Step 2: Segregate Waste (Organic Acid Stream) ppe->segregate container Step 3: Select & Label Container - Chemically Compatible - Secure Lid - 'Hazardous Waste' Label segregate->container storage Step 4: Store in Satellite Accumulation Area (SAA) - Secondary Containment - Keep Container Closed container->storage pickup Step 5: Arrange Disposal Contact EHS for Pickup storage->pickup When container is 3/4 full or per lab schedule end Waste Removed by EHS pickup->end

Caption: Decision workflow for the safe disposal of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid.

Experimental Protocol Details

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a suitable choice).[2] If there is a risk of splashing, a face shield should also be worn. All handling of open waste containers should occur within a chemical fume hood.

Step 2: Waste Segregation The causality behind segregation is the prevention of dangerous reactions. As an organic acid, 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid waste must be kept separate from:

  • Bases (to prevent vigorous neutralization reactions)

  • Strong oxidizing agents

  • Reactive metals

  • Cyanides and sulfides (to prevent the generation of toxic gases)[10][18]

Collect this waste in a container designated for non-halogenated organic acid waste . Do not mix it with halogenated solvent waste, as this complicates the final disposal process and increases costs.

Step 3: Container Selection and Labeling The integrity of the waste containment system is self-validating.

  • Container Selection: Use a sturdy, leak-proof container with a secure, screw-top lid.[15] High-density polyethylene (HDPE) or glass containers are appropriate, though plastic is often preferred to minimize the risk of breakage.[7][16] The container must be chemically compatible with the waste.

  • Labeling: Proper labeling is a strict regulatory requirement.[19] Affix an EHS-provided "Hazardous Waste" tag to the container before adding any waste. The label must include:

    • The words "Hazardous Waste" .[7][17]

    • The full, unabbreviated chemical name: "Waste 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid" .[17]

    • If in a solution, list all components and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Corrosive").[7]

    • The accumulation start date (the date the first drop of waste is added).[7]

    • The Principal Investigator's name and laboratory location.[7]

Step 4: Waste Accumulation and Storage Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the lab.[15][19]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[6][19]

  • The waste container must be kept tightly closed except when you are actively adding waste.[17][19] Do not leave a funnel in the opening.

  • The container must be stored in a secondary containment bin or tray to contain any potential leaks.[6][10][17]

Step 5: Arranging for Final Disposal Once the waste container is 75-90% full or reaches the institutional time limit for accumulation (often 6-12 months), arrange for its removal.[6][15]

  • Complete your institution's chemical waste pickup request form.

  • Contact your EHS office to schedule a pickup. Do not allow waste to accumulate beyond regulatory limits.[19]

IV. Disposal of Ancillary Contaminated Materials

Contaminated Solid Waste (Gloves, Wipes, Absorbents): Any solid materials, such as gloves, paper towels, or absorbent pads used to clean up minor spills, that are contaminated with 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid are also considered hazardous waste.

  • Collect these materials in a separate, sealed, and clearly labeled bag or container.

  • Label the container as "Solid Waste contaminated with 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid."

  • Dispose of this container through the EHS office along with your liquid chemical waste.[3]

Contaminated Sharps and Glassware:

  • Sharps: Needles, syringes, or broken glass contaminated with this chemical must be placed in a designated, puncture-resistant "chemically contaminated sharps" container.[15][20] Do not place these in a standard biohazard sharps container.

  • Glassware: Laboratory glassware that will not be reused must be decontaminated first.

Empty Chemical Containers: An "empty" container that held a hazardous chemical is not safe for regular trash until properly decontaminated.

  • Decontamination: The standard procedure is to triple-rinse the container.[17][21]

  • Rinsate Collection: The first, and sometimes second, rinsate must be collected and disposed of as hazardous chemical waste.[17][21] For a toxic chemical like this, it is best practice to collect the first two rinses in your designated aqueous hazardous waste container.

  • Final Disposal: After triple-rinsing and allowing the container to air dry, obliterate or remove the original label.[15] It can then typically be disposed of in a designated bin for broken glass or as regular solid waste, according to your institution's specific policies.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Proper Hazardous Waste Disposal in a Laboratory Setting. (2023, April 11). MCF Environmental Services.
  • A guide to the disposal of laboratory waste. (2024, December 18). Anenta.
  • Hazardous Waste Management in the Labor
  • How to Dispose of Chemical Waste. Environmental Health and Safety, Stony Brook University.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division, University of Florida.
  • Properly Managing Chemical Waste in Labor
  • How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Essential Safety and Disposal Procedures for Butanoic acid, 2-amino-4-(ethylseleno)-. (2025). BenchChem.
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University.
  • SAFETY DATA SHEET Butanoic acid (N
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). EHRS, University of Pennsylvania.
  • Hazardous Waste & Disposal Consider
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16).
  • Proper Disposal of Butyric-d4 Acid: A Guide for Labor
  • "butanoic acid" Search Result. Chemical Safety in Schools.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Pyrazole Wastewater Treatment | Pyrazole Removal
  • 1172234-67-1|3-(3-Methyl-1H-pyrazol-1-yl)butanoic acid. BLDpharm.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • SAFETY DATA SHEET - 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid. (2025, December 20). Fisher Scientific.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • SAFETY DATA SHEET - 1-Methyl-1H-pyrazol-3-amine. (2025, December 21). Fisher Scientific.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.